N-(3-Butynyl)phthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-but-3-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMNQWSIQLKYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457580 | |
| Record name | N-(3-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-90-8 | |
| Record name | N-(3-Butynyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-Butynyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(3-Butynyl)phthalimide, a valuable building block in medicinal chemistry and organic synthesis. The core of this process relies on the well-established Gabriel synthesis, a robust method for the formation of primary amines. This document details the reaction pathway, experimental protocols, and key quantitative data to facilitate its successful application in a laboratory setting.
Introduction
This compound is a terminal alkyne-containing phthalimide derivative. The presence of the terminal alkyne functional group makes it a versatile precursor for various chemical transformations, including click chemistry, Sonogashira coupling, and other metal-catalyzed reactions. The phthalimide moiety serves as a protecting group for the primary amine, which can be deprotected under specific conditions. This combination of functionalities makes this compound a significant intermediate in the synthesis of complex molecules, including pharmacologically active compounds.
Reaction Principle: The Gabriel Synthesis
The synthesis of this compound is achieved through the Gabriel synthesis.[1] This reaction involves the nucleophilic substitution of an alkyl halide by the phthalimide anion.[2] The key steps are:
-
Deprotonation of Phthalimide: Phthalimide is weakly acidic and can be deprotonated by a suitable base, such as potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt. This salt is a potent nucleophile.[3][4]
-
Nucleophilic Substitution (SN2 Reaction): The phthalimide anion then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide, in this case, a 4-halobutyne (e.g., 4-bromo-1-butyne).[4] This step forms the N-alkylated phthalimide.
-
Work-up and Purification: The final product is isolated and purified from the reaction mixture.
The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is highly recommended as it facilitates the SN2 reaction, often leading to higher yields and milder reaction conditions.[5]
Experimental Protocol
This protocol is adapted from established procedures for the Gabriel synthesis of similar N-alkylphthalimides. Two primary methods are presented: one starting from potassium phthalimide and the other from phthalimide and a base.
Method A: From Potassium Phthalimide
Reaction Scheme:
References
N-(3-Butynyl)phthalimide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N-(3-Butynyl)phthalimide
Introduction
This compound is an organic compound that incorporates a phthalimide group and a terminal alkyne functional group.[1] This structure makes it a valuable reagent in organic synthesis, particularly in the construction of more complex molecules. The phthalimide group serves as a masked form of a primary amine, famously utilized in the Gabriel synthesis, while the terminal alkyne allows for a variety of coupling reactions, such as "click" chemistry. This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Structure and Identification
This compound consists of a phthalimide core, where the nitrogen atom is substituted with a 3-butynyl group. The IUPAC name for this compound is 2-(but-3-yn-1-yl)isoindole-1,3-dione.[2] The presence of the terminal alkyne is a key feature, providing a reactive site for various chemical transformations.
Below is a diagram illustrating the key structural components of the molecule.
Physicochemical Properties
The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NO₂ | [1][3][4] |
| Molecular Weight | 199.21 g/mol | [1][3][4] |
| CAS Number | 14396-90-8 | [1][3][5] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
| Melting Point | 137-142 °C | [4][6] |
| IUPAC Name | 2-but-3-ynylisoindole-1,3-dione | [2] |
| SMILES String | O=C1N(CCC#C)C(=O)c2ccccc12 | [4][6] |
| InChI Key | YIMNQWSIQLKYOZ-UHFFFAOYSA-N | [4][6] |
| Topological Polar Surface Area | 37.4 Ų | [2][3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
Experimental Protocols
Synthesis via Gabriel Synthesis
This compound can be synthesized using a modification of the Gabriel synthesis, a robust method for preparing primary amines. The general principle involves the N-alkylation of phthalimide.
Methodology:
-
Deprotonation of Phthalimide: Potassium phthalimide is often used as the starting material. Alternatively, phthalimide can be deprotonated using a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent to form the potassium salt in situ.[7] The nitrogen in phthalimide is acidic (pKa ≈ 8.3) and readily deprotonated.[8]
-
N-Alkylation: The resulting phthalimide anion, a potent nucleophile, is then reacted with an appropriate alkyl halide. For the synthesis of this compound, a 4-halo-1-butyne (e.g., 4-bromo-1-butyne or 4-chloro-1-butyne) would be used. The reaction proceeds via an Sₙ2 mechanism.[7]
-
Work-up and Purification: After the reaction is complete, the crude product is typically isolated by filtration and purified. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain the pure this compound.[9]
Spectroscopic Characterization
To confirm the identity and purity of synthesized this compound, several spectroscopic techniques are employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show signals corresponding to the aromatic protons of the phthalimide group, the methylene protons of the butynyl chain, and the terminal alkyne proton.
-
¹³C NMR: Shows the number and types of carbon atoms. Distinct signals would be observed for the carbonyl carbons, the aromatic carbons, the methylene carbons, and the sp-hybridized carbons of the alkyne.[2]
2. Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule.[10][11] Key characteristic absorption bands for this compound would include:
-
Strong C=O stretching vibrations for the imide carbonyl groups.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching.
-
A sharp C≡C-H stretching band for the terminal alkyne.
-
A C≡C stretching band.
-
3. Mass Spectrometry (MS):
-
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[2][12] The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 199.21.
The general workflow for the synthesis and characterization of this compound is depicted in the diagram below.
Applications in Research and Development
This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
-
Proteomics Research: As a terminal alkyne-substituted compound, it can be used in proteomics research, likely as a chemical probe for techniques like bioorthogonal chemistry.[1]
-
Primary Amine Synthesis: The phthalimide group can be cleaved under various conditions (e.g., using hydrazine or acidic/basic hydrolysis) to unmask a primary amine.[7] This makes the compound a precursor to 3-butyn-1-amine, a useful intermediate.
-
Click Chemistry: The terminal alkyne is a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient formation of triazole-linked structures.
Safety and Handling
According to GHS classifications, this compound is considered a warning-level hazard. It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[2] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[4] It is classified as a combustible solid.[4]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound 97 14396-90-8 [sigmaaldrich.com]
- 5. This compound [fengfeinewmaterials.com]
- 6. This compound 97 14396-90-8 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
Spectroscopic Profile of N-(3-Butynyl)phthalimide: A Technical Guide
For correspondence: --INVALID-LINK--
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(3-Butynyl)phthalimide, also known as 2-(but-3-yn-1-yl)isoindole-1,3-dione. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a tabulated summary of the corresponding spectral data. A logical workflow for the spectroscopic analysis of this compound is also presented using a Graphviz diagram.
Introduction
This compound is a chemical compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol .[1][2] Its structure incorporates a phthalimide group attached to a butynyl chain, making it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions involving the terminal alkyne functionality. Accurate and detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound in various research and development applications. This guide presents a consolidated resource for the ¹H NMR, ¹³C NMR, IR, and MS data of this compound.
Spectroscopic Data
The following sections detail the spectroscopic data obtained for this compound. The data is presented in a clear and concise format to facilitate its use as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were acquired to elucidate the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.9 - 7.8 | m | 4H | Phthalimide-H |
| 3.7 | m | 2H | N-CH₂ |
| 2.8 | m | 2H | CH₂-C |
| 1.9 | s | 1H | ≡C-H |
Table 2: ¹³C NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C=O |
| 135.0 | Phthalimide C (quaternary) |
| 131.9 | Phthalimide CH |
| 123.6 | Phthalimide CH |
| 81.3 | -C≡ |
| 73.2 | ≡C-H |
| 36.6 | N-CH₂ |
| 17.9 | CH₂-C |
Infrared (IR) Spectroscopy
The IR spectrum was recorded to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound [3]
| Wavenumber (ν_max) cm⁻¹ | Assignment |
| 1695 | C=O stretching |
| 1670 | C=O stretching |
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of the compound. While the direct mass spectrum for this compound was not explicitly found in the search, its molecular weight is confirmed to be 199.21 g/mol .[1][2][4] The IUPAC name is 2-but-3-ynylisoindole-1,3-dione.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[3] The sample was dissolved in deuterated dimethyl sulfoxide (d₆-DMSO).[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using an FTIR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).[3]
Mass Spectrometry (MS)
While the specific experimental parameters for the mass spectrometry of this compound were not detailed in the available resources, a general protocol for a compound of this nature would involve Gas Chromatography-Mass Spectrometry (GC-MS). The sample would be dissolved in a suitable volatile solvent and injected into the GC-MS system. Ionization would typically be achieved through electron impact (EI).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. N-(3-丁炔基)邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 14396-90-8 [sigmaaldrich.com]
- 3. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: N-(3-Butynyl)phthalimide (CAS 14396-90-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Butynyl)phthalimide is a chemical compound featuring a terminal alkyne group and a phthalimide moiety.[1] This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the fields of proteomics and drug development.[1][2] The terminal alkyne allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and specific reaction for conjugating molecules. The phthalimide group, a well-known pharmacophore, is notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 14396-90-8 | [1][3][4] |
| Molecular Formula | C₁₂H₉NO₂ | [1][3][5] |
| Molecular Weight | 199.21 g/mol | [1][3][5] |
| Melting Point | 137-142 °C | [3][6][7] |
| Appearance | Pale-yellow to yellow-brown solid | [8] |
| Purity/Assay | ≥97% | [3][6] |
| InChI Key | YIMNQWSIQLKYOZ-UHFFFAOYSA-N | [3][4][7] |
| SMILES | O=C1N(CCC#C)C(=O)c2ccccc12 | [3][4][5] |
Table 2: Safety Information
| Hazard Statement | Code | Description |
| H317 | May cause an allergic skin reaction | [3][9] |
| H319 | Causes serious eye irritation | [3][9] |
| Signal Word | Warning | [3][6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][6] |
Note: For detailed safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Synthesis of this compound via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the synthesis of N-substituted phthalimides from an alcohol and phthalimide.[7] This protocol describes the synthesis of this compound from 3-butyn-1-ol and phthalimide.
Materials:
-
3-Butyn-1-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Add 3-butyn-1-ol (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Applications in Drug Development and Proteomics
A primary application of this compound is in the synthesis of PROTACs. The phthalimide moiety serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal alkyne provides a handle for attaching a "warhead" that binds to a protein of interest (POI). The resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.
Signaling Pathway of a Phthalimide-Based PROTAC
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a phthalimide-based ligand to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC-Induced Protein Degradation Analysis
The following diagram outlines a typical proteomics workflow to validate the degradation of a target protein induced by a PROTAC synthesized using this compound.
Caption: Workflow for proteomics-based PROTAC validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron | Semantic Scholar [semanticscholar.org]
- 4. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chempro-innovations.com [chempro-innovations.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
An In-depth Technical Guide on the Physical Properties of N-(3-Butynyl)phthalimide
This guide provides a detailed overview of the known physical properties of N-(3-Butynyl)phthalimide, with a particular focus on its melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound is a terminal alkyne-substituted isoindole compound utilized in proteomics research.[1] Its key physical and chemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 137-142 °C | [2][3][4] |
| Molecular Formula | C₁₂H₉NO₂ | [1][3][5] |
| Molecular Weight | 199.21 g/mol | [1][2][3][5] |
| CAS Number | 14396-90-8 | [1][2][3][5] |
| Assay Purity | 97% | [2][3][4] |
| Appearance | Solid | [2] |
| InChI Key | YIMNQWSIQLKYOZ-UHFFFAOYSA-N | [2][3][4][5] |
| SMILES String | O=C1N(CCC#C)C(=O)c2ccccc12 | [2][3][4] |
Experimental Protocols
Melting Point Determination
While the specific experimental protocol used to determine the cited melting point of 137-142 °C is not detailed in the provided sources, a standard and widely accepted method for determining the melting point of a crystalline organic solid is the capillary melting point method. This procedure is fundamental in organic chemistry for assessing the purity of a compound.
General Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus. This can be a manual device, such as a Thiele tube filled with mineral oil, or a modern digital melting point apparatus.
-
Heating: The apparatus is heated at a controlled rate. Initially, the temperature can be increased rapidly to approach the expected melting range.
-
Observation: As the temperature nears the anticipated melting point, the heating rate is slowed to approximately 1-2 °C per minute. This slow rate is crucial for an accurate determination.
-
Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has completely transformed into a clear liquid is recorded as the end of the melting range.
-
Purity Indication: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. The reported range of 137-142 °C suggests the sample has a good level of purity, as is common for commercially available research chemicals.
Visualizations
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using a standard laboratory procedure.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide to the Solubility Characteristics of N-(3-Butynyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A foundational understanding of the physicochemical properties of N-(3-Butynyl)phthalimide is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [2] |
| Molecular Weight | 199.21 g/mol | [2] |
| CAS Number | 14396-90-8 | [2] |
| Melting Point | 137-142 °C | |
| Appearance | White solid (predicted) | Inferred from Phthalimide |
| IUPAC Name | 2-(but-3-yn-1-yl)isoindole-1,3-dione | [2] |
Predicted Solubility Profile
The solubility of a compound is governed by its polarity and the intermolecular forces it can form with a solvent. The structure of this compound, featuring a nonpolar phthalimide ring system and a terminal alkyne on a butyl chain, suggests a nuanced solubility profile.
-
Aqueous Solubility: The parent compound, phthalimide, is only slightly soluble in water. Given the addition of a hydrophobic butynyl group, this compound is expected to have very low aqueous solubility.
-
Organic Solubility: It is anticipated to exhibit greater solubility in a range of organic solvents.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are likely to be effective in dissolving this compound due to their ability to interact with the polar imide group.
-
Chlorinated Solvents: Dichloromethane and chloroform are also predicted to be good solvents.
-
Ethers: Tetrahydrofuran (THF) and diethyl ether may show moderate to good solvating capacity.
-
Alcohols: Solubility in alcohols like methanol and ethanol is expected to be moderate, potentially lower than in polar aprotic solvents.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is predicted to be limited.
-
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following established methods are recommended.
Isothermal Dissolution Equilibrium Method
This method is used to determine the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a substance.
Methodology:
-
System Preparation: A surplus of this compound is added to a flask containing the solvent of interest.
-
Agitation: The flask is sealed and agitated in a constant temperature water bath for an extended period (e.g., 48-72 hours) to achieve equilibrium.
-
Separation: The resulting suspension is filtered (e.g., using a syringe filter with a compatible membrane) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the clear filtrate is measured using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its predictive assessment and empirical determination. Researchers and drug development professionals are encouraged to utilize the detailed experimental protocols herein to ascertain the precise solubility of this compound in various solvent systems, thereby facilitating its effective use in scientific applications. The amphiphilic nature of the molecule, with its hydrophobic phthalimide and butynyl components and polar imide group, suggests a solubility profile favoring polar aprotic organic solvents.
References
N-(3-Butynyl)phthalimide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties of N-(3-Butynyl)phthalimide, a terminal alkyne-substituted isoindole compound relevant in proteomics research and as a chemical building block.[1] This document outlines its molecular formula and weight, and presents a general experimental protocol for the synthesis of N-substituted phthalimides.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [1][2] |
| Molecular Weight | 199.21 g/mol | [1][3] |
| CAS Number | 14396-90-8 | [1][2] |
Synthesis Protocol: General Method for N-Alkylation of Phthalimide
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and widely established method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine. The following protocol is a representative example of this type of synthesis.
Objective: To synthesize an N-substituted phthalimide via the reaction of phthalic anhydride and a primary amine.
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., 3-butyn-1-amine for the synthesis of this compound)
-
Glacial acetic acid (solvent)
Procedure:
-
A mixture of phthalic anhydride and the desired primary amino acid is prepared.
-
Glacial acetic acid is added to the mixture to serve as the solvent.
-
The reaction mixture is refluxed for a period of 2 hours.
-
Following the reflux period, the mixture is filtered while hot to remove any insoluble impurities.
-
The solvent is then evaporated from the filtrate.
-
The resulting solid product is filtered and can be further purified by recrystallization from a suitable solvent, such as ethanol.
This general procedure for the synthesis of N-phthalimide amino acid derivatives has been described in the literature.[4]
Logical Workflow for Synthesis
The following diagram illustrates the general logical workflow for the synthesis of N-substituted phthalimides.
References
The Versatile Reactivity of the Terminal Alkyne in N-(3-Butynyl)phthalimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The terminal alkyne functionality of N-(3-Butynyl)phthalimide serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the core reactivity of this terminal alkyne, detailing key reactions, experimental protocols, and mechanistic insights. The phthalimide group, while often employed as a stable protecting group for the primary amine, also influences the molecule's overall reactivity and physical properties.
Core Reactivity of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is primarily centered around three classes of reactions: metal-catalyzed cross-coupling reactions, cycloadditions, and addition reactions to the triple bond.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly utilized transformation in the synthesis of complex molecules.
Illustrative Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data:
| Entry | Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | >95 |
| 2 | 1-Octyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 92 |
| 3 | Trimethylsilylacetylene | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable anhydrous solvent (e.g., THF, DMF, or toluene) and the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
-
To the stirred solution, add this compound (1.1-1.2 eq.) via syringe.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide. This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The resulting triazole ring is a stable and often desirable linker in medicinal chemistry and bioconjugation applications.
Illustrative Reaction Scheme:
Caption: General scheme of the CuAAC (Click) reaction.
Quantitative Data:
The following table presents representative yields for CuAAC reactions between terminal alkynes and organic azides.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | >95 |
| 2 | Propargyl Alcohol | 1-Azidohexane | CuI | THF | 98 |
| 3 | N-(Prop-2-yn-1-yl)acetamide | Azidomethyl Phenyl Sulfide | CuSO₄·5H₂O / Sodium Ascorbate | DMF/H₂O | 91 |
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent mixture (e.g., t-butanol/water, DMF/water, or DMSO).
-
In a separate vessel, prepare the copper(I) catalyst solution. A common method is to dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) in water, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).
-
Add the catalyst solution to the mixture of the alkyne and azide.
-
The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, the reaction mixture may be diluted with water, and the product can often be collected by filtration if it precipitates.
-
Alternatively, the mixture can be extracted with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Hydration of the Alkyne
The terminal alkyne of this compound can undergo hydration to form a methyl ketone. This reaction is typically catalyzed by mercury(II) salts, such as mercuric sulfate, in the presence of an acid. The reaction proceeds via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone.
Illustrative Reaction Scheme:
Caption: Hydration of the terminal alkyne to a methyl ketone.
Experimental Protocol: General Procedure for Alkyne Hydration
-
To a solution of this compound in a suitable solvent (e.g., aqueous methanol or acetone), add a catalytic amount of mercuric sulfate (HgSO₄).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate).
-
The mixture is filtered to remove any inorganic salts, and the filtrate is concentrated.
-
The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Hydroboration-Oxidation of the Alkyne
In contrast to hydration, the hydroboration-oxidation of the terminal alkyne in this compound yields an aldehyde. This two-step process involves the anti-Markovnikov addition of a borane reagent (e.g., 9-borabicyclononane (9-BBN) or disiamylborane) across the triple bond, followed by oxidative workup with hydrogen peroxide in the presence of a base. This reaction provides a complementary method to hydration for the functionalization of the alkyne.
Illustrative Reaction Scheme:
Caption: Hydroboration-oxidation of the terminal alkyne to an aldehyde.
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
To a flame-dried flask under an inert atmosphere, add a solution of a sterically hindered borane reagent (e.g., 9-BBN in THF, 1.1 eq.).
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
After the hydroboration step is complete (monitored by TLC or ¹¹B NMR), the reaction is cooled to 0 °C.
-
Slowly add an aqueous solution of sodium hydroxide, followed by the careful dropwise addition of hydrogen peroxide (30% aqueous solution).
-
The mixture is stirred at room temperature for several hours.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude aldehyde is purified by column chromatography.
The Role of the Phthalimide Group
The phthalimide group in this compound primarily serves as a robust protecting group for the primary amine. It is stable to a wide range of reaction conditions, including those employed for the modification of the alkyne. The phthalimide group can be removed under specific conditions, most commonly by treatment with hydrazine (Ing-Manske procedure) or through acidic or basic hydrolysis, to liberate the primary amine for further functionalization. This two-step strategy of alkyne modification followed by deprotection is a common tactic in the synthesis of complex amines.
Conclusion
The terminal alkyne of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities through well-established and reliable chemical reactions. The ability to perform Sonogashira couplings, click chemistry, hydration, and hydroboration-oxidation reactions makes this molecule a valuable synthon for the construction of complex molecular architectures. The stability of the phthalimide protecting group allows for the selective manipulation of the alkyne, providing a powerful tool for researchers and scientists in the field of drug development and beyond. Further exploration of the reactivity of this compound is likely to uncover even more applications in the synthesis of novel bioactive molecules and advanced materials.
Stability and Storage Conditions for N-(3-Butynyl)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-(3-Butynyl)phthalimide. The information is intended to support researchers and professionals in the proper handling, storage, and application of this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol .[1][2][3] Key physical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NO₂ | [1][2][3] |
| Molecular Weight | 199.21 g/mol | [1][2][3] |
| CAS Number | 14396-90-8 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 137-142 °C | [1] |
| Solubility | Slightly soluble in water, more so upon addition of a base. Soluble in many organic solvents. | [4] |
Stability Profile
While specific, quantitative stability studies on this compound are not extensively available in the public domain, a stability profile can be inferred from the known reactivity of its constituent functional groups: the phthalimide ring and the terminal alkyne.
Phthalimide Group Stability:
The phthalimide group is known to be susceptible to hydrolysis under both acidic and basic conditions.[4] The imide linkage can be cleaved by strong acids or bases, particularly at elevated temperatures.[4] It is also reactive towards nucleophiles, most notably hydrazine, which is used to deprotect the phthalimide group in the Gabriel synthesis of primary amines.[5]
Terminal Alkyne Stability:
Terminal alkynes are generally stable compounds.[6] However, the terminal C-H bond is weakly acidic and can be deprotonated by strong bases to form an acetylide anion. While internal alkynes are thermodynamically more stable due to hyperconjugation, terminal alkynes are kinetically stable under many conditions.[6][7] The terminal alkyne functionality is key to the utility of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Overall Inferred Stability:
Based on the properties of its functional groups, this compound is expected to be:
-
Thermally Stable: The compound has a relatively high melting point, suggesting good thermal stability under normal laboratory conditions.
-
Sensitive to Strong Acids and Bases: Exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to the hydrolysis of the phthalimide ring.
-
Sensitive to Strong Nucleophiles: Reagents like hydrazine will readily cleave the phthalimide group.
-
Photochemically Stable: While specific photostability data is unavailable, phthalimides, in general, are not known to be exceptionally light-sensitive. However, as a precaution, storage in the dark is recommended.
Recommended Storage and Handling
For optimal shelf life and to prevent degradation, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation of the alkyne or other sensitive parts of the molecule. |
| Light | Protect from light. | To prevent any potential photochemical degradation. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The phthalimide group can be susceptible to hydrolysis. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, strong bases, and strong nucleophiles. | To prevent chemical reactions that would degrade the compound. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Handle in a well-ventilated area to avoid inhalation of dust.[1][2]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2]
Experimental Protocols
Proposed Protocol for Accelerated Stability and Forced Degradation Studies
This protocol outlines a general procedure for assessing the stability of this compound under stressed conditions. The goal is to identify potential degradation products and degradation pathways.[8][9][10]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile, water, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[10]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 12 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[10]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.[10]
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve in a suitable solvent, and dilute to a final concentration of 100 µg/mL.[10]
-
Photolytic Degradation (Solid State): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. After exposure, prepare solutions of both samples at 100 µg/mL.[10]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Determine the degradation pathway under each stress condition.
-
General Workflow for Utilizing this compound
The following diagrams illustrate common experimental workflows involving this compound.
Caption: Gabriel Synthesis workflow for producing a primary amine.
Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Conclusion
This compound is a valuable bifunctional molecule for chemical synthesis. While it exhibits good thermal stability, its susceptibility to hydrolysis and nucleophilic attack necessitates careful storage and handling. By adhering to the recommended conditions of a cool, dry, and inert environment, and by understanding its reactivity profile, researchers can ensure the integrity and successful application of this compound in their work. The provided experimental protocol for stability testing offers a framework for generating specific stability data tailored to individual laboratory conditions and applications.
References
- 1. This compound 97 14396-90-8 [sigmaaldrich.com]
- 2. This compound 97 14396-90-8 [sigmaaldrich.com]
- 3. This compound 97 14396-90-8 [sigmaaldrich.com]
- 4. Phthalimide - Wikipedia [en.wikipedia.org]
- 5. Phthalimides [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(3-Butynyl)phthalimide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Butynyl)phthalimide is a versatile bifunctional molecule integral to advancements in bioconjugation, medicinal chemistry, and materials science. Its structure incorporates a terminal alkyne group, making it a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a phthalimide moiety, a common pharmacophore and a precursor to primary amines. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, a detailed experimental protocol for its synthesis, and its significant applications in research and drug development.
Introduction and Historical Context
While the precise initial discovery and first synthesis of this compound are not prominently documented in singular, seminal publications, its emergence is intrinsically linked to the development and popularization of two key chemical methodologies: the Gabriel synthesis of primary amines and the advent of "click" chemistry.
The Gabriel synthesis , developed by Siegmund Gabriel in 1887, provides a robust method for the formation of primary amines from alkyl halides, avoiding the overalkylation often seen with direct ammonolysis. The core of this reaction involves the N-alkylation of a phthalimide salt. The conceptual framework for synthesizing this compound stems directly from this century-old reaction, utilizing an alkyl halide bearing a terminal alkyne.
The more recent impetus for the widespread use and commercial availability of this compound arose from the introduction of "click" chemistry in the early 2000s by K. Barry Sharpless and his colleagues. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the premier example of this chemical philosophy, offering a highly efficient, specific, and biocompatible method for linking molecules. As a stable, readily prepared, and commercially available building block containing a terminal alkyne, this compound became a valuable reagent for researchers looking to introduce a "clickable" handle onto various molecular scaffolds.
Physicochemical and Spectroscopic Data
This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| CAS Number | 14396-90-8 |
| Melting Point | 137-142 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral data are summarized below.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the phthalimide aromatic protons, the methylene groups of the butyl chain, and the terminal alkyne proton. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, methylene carbons, and the sp-hybridized carbons of the alkyne. |
| FT-IR (cm⁻¹) | Characteristic peaks for the C=O stretch of the imide, C-H stretches of the aromatic ring and alkyl chain, and the terminal alkyne C≡C and ≡C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound via Gabriel Synthesis
This protocol describes a representative method for the synthesis of this compound based on the well-established Gabriel synthesis, involving the N-alkylation of potassium phthalimide with 4-bromo-1-butyne.
Materials:
-
Potassium phthalimide
-
4-Bromo-1-butyne
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the potassium phthalimide.
-
Addition of Alkyl Halide: To the stirring solution, add 4-bromo-1-butyne (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a white solid.
Methodological & Application
Application Notes and Protocols for N-(3-Butynyl)phthalimide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(3-Butynyl)phthalimide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction to this compound in Click Chemistry
This compound is a chemical compound containing a terminal alkyne group and a phthalimide moiety.[1] The terminal alkyne makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2] This reaction allows for the rapid and high-yield formation of a stable triazole ring by reacting with an azide-containing molecule.[2] The phthalimide group can serve as a protected amine or as a key pharmacophore in the final molecule. The resulting triazole-phthalimide hybrids have been investigated for various therapeutic applications, including their potential as anti-inflammatory and anticancer agents.[3][4]
The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[2][5]
Applications in Drug Discovery and Development
The 1,2,3-triazole core formed through the click reaction is a bioisostere for amide bonds and can participate in various non-covalent interactions with biological targets. This has led to the exploration of phthalimide-triazole conjugates in several therapeutic areas:
-
Anticancer Agents: Novel phthalimide-1H-1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the potential of this scaffold in oncology research.[3][6]
-
Anti-inflammatory Activity: Phthalimido-alkyl-1H-1,2,3-triazole derivatives have been shown to possess anti-inflammatory properties, suggesting their potential for the development of new anti-inflammatory drugs.[4]
-
Antimicrobial and Antitubercular Screening: Phthalimide analogs are also being explored for their antimicrobial and antitubercular activities.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for the CuAAC reaction between a phthalimide-containing alkyne and various substituted azides. While the original study utilized N-propargylphthalimide, the conditions and outcomes are highly representative for reactions with this compound due to the similar reactivity of the terminal alkyne.
| Entry | Azide Reactant | Solvent | Catalyst System | Time (h) | Yield (%) |
| 1 | Benzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 92 |
| 2 | 4-Fluorobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 94 |
| 3 | 4-Chlorobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 90 |
| 4 | 4-Bromobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 91 |
| 5 | 4-Nitrobenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 88 |
| 6 | 4-Methylbenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 93 |
| 7 | 4-Methoxybenzyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 95 |
| 8 | Phenethyl azide | t-BuOH:H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 5-6 | 89 |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and a substituted azide.
Materials:
-
This compound
-
Substituted azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol in 1 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.15 mmol in 1 mL of water).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 5-6 hours.
-
Work-up: Once the reaction is complete, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Scheme: CuAAC with this compound
Caption: General scheme of the CuAAC reaction.
Experimental Workflow for Synthesis and Purification
References
- 1. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-(3-Butynyl)phthalimide: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Butynyl)phthalimide is a valuable bifunctional molecule in organic synthesis, incorporating a terminal alkyne and a masked primary amine in the form of a phthalimide group. The terminal alkyne allows for a variety of transformations, most notably Sonogashira couplings and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The phthalimide group serves as a robust protecting group for a primary amine, which can be deprotected under specific conditions. This combination of reactive moieties makes this compound an attractive building block for the synthesis of complex molecules, including heterocycles, peptidomimetics, and potential therapeutic agents. Its utility is particularly pronounced in the construction of molecular scaffolds with diverse functionalities and in the generation of compound libraries for drug discovery.
Chemical Properties
| Property | Value |
| CAS Number | 14396-90-8 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 137-142 °C |
Applications in Organic Synthesis
This compound is primarily utilized in two key synthetic transformations:
-
Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction forms a new carbon-carbon bond, linking the phthalimide-containing fragment to various aromatic or vinylic systems. This method is instrumental in the synthesis of substituted alkynes and conjugated systems.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, this compound is an excellent substrate for CuAAC reactions with organic azides. This highly efficient and regioselective "click" reaction yields stable 1,4-disubstituted 1,2,3-triazoles. Triazoles are important pharmacophores found in a wide range of biologically active compounds.
The phthalimide group can be subsequently deprotected, typically using hydrazine, to reveal a primary amine. This amine can then be further functionalized, allowing for the introduction of additional diversity into the synthesized molecule.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Aryl Bromides
This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(p-tolyl)phosphine (P(p-tol)₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) to the flask.
-
Add DBU (3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data for Sonogashira Coupling:
The following table provides representative yields for the Sonogashira coupling of this compound with various aryl bromides, based on similar reactions with analogous alkynes.
| Aryl Bromide | Product | Yield (%) |
| 3-Bromoaniline | 2-(4-(3-Aminophenyl)but-3-yn-1-yl)isoindoline-1,3-dione | 89 |
| 4-Bromotoluene | 2-(4-(p-Tolyl)but-3-yn-1-yl)isoindoline-1,3-dione | 92 |
| 4-Bromoanisole | 2-(4-(4-Methoxyphenyl)but-3-yn-1-yl)isoindoline-1,3-dione | 95 |
| 4-Bromobenzonitrile | 2-(4-(4-Cyanophenyl)but-3-yn-1-yl)isoindoline-1,3-dione | 85 |
| 3-Bromopyridine | 2-(4-(Pyridin-3-yl)but-3-yn-1-yl)isoindoline-1,3-dione | 78 |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
This protocol outlines a general procedure for the "click" reaction between this compound and benzyl azide to synthesize a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), benzyl azide (1.1 mmol), and DMF (5 mL).
-
To this solution, add triethylamine (0.1 mmol) and copper(I) iodide (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 30-40 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired triazole product.
Quantitative Data for CuAAC Reaction:
The following table provides expected yields for the CuAAC reaction of this compound with various azides, based on analogous click chemistry reactions.
| Azide | Product | Yield (%) |
| Benzyl Azide | 2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 90-98 |
| Phenyl Azide | 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 90-95 |
| 1-Azidohexane | 2-((1-Hexyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 85-95 |
| 4-Azidotoluene | 2-((1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 90-96 |
Visualizations
Conclusion
This compound serves as a highly effective and versatile building block in modern organic synthesis. Its ability to undergo robust and high-yielding reactions such as Sonogashira couplings and CuAAC click chemistry, combined with the stable yet cleavable phthalimide protecting group, provides a powerful platform for the synthesis of a wide array of complex and functionally diverse molecules. The protocols and data presented herein offer a guide for researchers to harness the synthetic potential of this valuable compound in their drug discovery and development endeavors.
Applications of N-(3-Butynyl)phthalimide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Butynyl)phthalimide is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a phthalimide moiety and a terminal alkyne, makes it a valuable building block for the synthesis of novel therapeutic agents. The phthalimide group is widely recognized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This interaction is fundamental to the design of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs that induce the degradation of specific target proteins. The terminal alkyne functionality allows for efficient and specific conjugation to other molecules of interest via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."
This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its application in the development of PROTACs.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a key component of the E3 ligase ligand and linker, enabling the creation of these potent protein degraders.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. This catalytic mechanism allows for the degradation of target proteins at low concentrations of the PROTAC.
The phthalimide moiety of this compound acts as the CRBN E3 ligase ligand. The butynyl group provides a terminal alkyne handle for the attachment of a linker, which is then connected to a ligand for the target protein. The "click chemistry" reaction between the alkyne and an azide-functionalized target protein ligand is a highly efficient method for the final assembly of the PROTAC molecule.
Quantitative Data
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line |
| dBET1 | BRD4 | Thalidomide | PEG-based | ~100 nM | >90% | MV4;11 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of an Azide-Functionalized Target Protein Ligand
This is a prerequisite step for the subsequent click chemistry reaction. The specific synthesis will depend on the target protein ligand. As a general example, a carboxylic acid on the ligand can be coupled to an amino-PEG-azide linker.
Materials:
-
Target protein ligand with a carboxylic acid functional group
-
Amino-PEG-azide (e.g., 2-(2-aminoethoxy)ethyl azide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Add the amino-PEG-azide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the azide-functionalized ligand by column chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize the PROTAC
Materials:
-
This compound
-
Azide-functionalized target protein ligand (from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-functionalized target protein ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish color.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizations
PROTAC Mechanism of Action
Application Notes and Protocols: The Phthalimide Group as a Robust Protecting Agent for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a critical consideration in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science.[1] The phthalimide group is a widely utilized protecting group for primary amines due to its high stability across a broad spectrum of reaction conditions and its ability to prevent over-alkylation.[1][2] This stability, however, necessitates specific and sometimes harsh conditions for its removal. The Gabriel synthesis, which employs potassium phthalimide to convert primary alkyl halides to primary amines, is a classic example of the utility of this protecting group.[3]
These application notes provide a comprehensive overview of the use of the phthalimide group, detailing protocols for both the protection of primary amines and the subsequent deprotection. A comparative analysis of various deprotection methods is presented to aid in the selection of the most suitable strategy based on substrate sensitivity and desired reaction outcomes.
Data Presentation: A Comparative Analysis of Protection and Deprotection Methods
The selection of an appropriate method for the protection and deprotection of primary amines using the phthalimide group is contingent on factors such as the nature of the substrate, desired yield, and tolerance to specific reaction conditions. The following tables summarize quantitative data for various methods.
Table 1: Protection of Primary Amines via Gabriel Synthesis - N-Alkylation of Potassium Phthalimide
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | DMF | 90-100 | 1.5 | 74-77 | [4] |
| n-Butyl bromide | DMF | 80-100 | 2 | >95 | [5] |
| Ethyl bromoacetate | DMF | 25 | 2 | 95 | [5] |
| 1-Bromo-3-chloropropane | DMF | 80 | 3 | 85 | [5] |
| Allyl bromide | DMF | 25 | 1 | 92 | [5] |
Table 2: Comparison of Phthalimide Deprotection Methods
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Features & Limitations |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (NH₂NH₂) | Ethanol or Methanol | Reflux | 1-4 | 70-95 | Mild and widely used; byproduct (phthalhydrazide) precipitation drives the reaction. May be slow for some substrates.[1][6] |
| Acidic Hydrolysis | Conc. H₂SO₄ or HCl | Water | Reflux | >12 | Variable | Harsh conditions can lead to degradation of sensitive functional groups.[1] |
| Basic Hydrolysis | NaOH or KOH | Water/Ethanol | Reflux | >8 | Variable | Also harsh; may not be suitable for base-labile substrates. Incomplete reaction can be an issue.[1] |
| Reductive Cleavage | Sodium borohydride (NaBH₄), then Acetic Acid | 2-Propanol/Water | RT, then 80 | 24, then 2 | 75-95 | Very mild, two-stage, one-pot procedure; ideal for sensitive substrates and avoids racemization of chiral centers.[2][7] |
| Aminolysis | Ethylenediamine or Methylamine | Ethanol or Water | Reflux | 2-6 | 70-90 | Milder than hydrolysis; offers an alternative to hydrazine.[8] |
Signaling Pathways and Experimental Workflows
Phthalimide Protection of a Primary Amine (Gabriel Synthesis)
The Gabriel synthesis provides a reliable method for converting primary alkyl halides into primary amines, avoiding the overalkylation often seen with direct alkylation of ammonia.[9] The process involves the nucleophilic substitution of a halide by the phthalimide anion.
Caption: Gabriel synthesis workflow for amine protection.
Deprotection of N-Alkylphthalimide
The removal of the phthalimide group is crucial to liberate the desired primary amine. Several methods are available, with the choice depending on the stability of the substrate.
Caption: Overview of phthalimide deprotection methods.
Experimental Protocols
Protocol 1: Protection of a Primary Amine - Synthesis of N-Benzylphthalimide
This protocol details the N-alkylation of potassium phthalimide with benzyl chloride.[4]
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate
-
Benzyl chloride
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add phthalimide (0.10 mol), anhydrous potassium carbonate (0.055 mol), and dimethylformamide (40 mL).
-
Stir the mixture and add benzyl chloride (0.15 mol).
-
Heat the reaction mixture to 90-100 °C for 1.5 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Collect the precipitated solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield N-benzylphthalimide.
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This is a widely used and generally mild method for the cleavage of the phthalimide group.[5]
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for 1-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute HCl to dissolve any remaining solids and protonate the amine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with NaOH solution to deprotonate the amine salt.
-
Extract the primary amine with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the crude primary amine.
Protocol 3: Deprotection via Reductive Cleavage with Sodium Borohydride
This two-stage, one-flask procedure is particularly useful for substrates sensitive to hydrazinolysis or harsh hydrolytic conditions.[2]
Materials:
-
N-alkylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Ion-exchange column (e.g., Dowex 50 H⁺ form)
-
Ammonium hydroxide solution (1 M)
-
Round-bottom flask
-
Stirring apparatus
-
Heating bath
Procedure:
-
Dissolve the N-alkylphthalimide (1 equivalent) in a 6:1 mixture of 2-propanol and water.
-
Add sodium borohydride (5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 24 hours at room temperature.
-
Carefully add glacial acetic acid to the reaction mixture until the foaming subsides.
-
Heat the mixture to 80 °C for 2 hours to induce lactonization and release the primary amine.
-
Cool the reaction mixture and load it onto an ion-exchange column.
-
Wash the column with water to remove the phthalide byproduct.
-
Elute the primary amine from the column using a 1 M ammonium hydroxide solution.
-
Collect the amine-containing fractions and concentrate under reduced pressure.
General Experimental Workflow
The overall process of using the phthalimide group for amine protection involves a two-step sequence: protection followed by deprotection.
Caption: General workflow for amine synthesis via phthalimide protection.
Conclusion
The phthalimide group remains a cornerstone for the protection of primary amines in organic synthesis. Its stability and the reliability of the Gabriel synthesis make it an excellent choice for a wide range of applications. While deprotection can be challenging, the availability of multiple methods, from the classic Ing-Manske procedure to milder reductive cleavage, provides chemists with the flexibility to choose a protocol that is compatible with their specific substrate.[1][7] By carefully considering the reaction conditions and the nature of the molecule, the phthalimide protecting group can be effectively employed to achieve complex synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 8. Gabriel_synthesis [chemeurope.com]
- 9. orgosolver.com [orgosolver.com]
Application Notes and Protocols for the Deprotection of N-(3-Butynyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the phthalimide group in N-(3-Butynyl)phthalimide to yield the primary amine, 3-butyn-1-amine. The phthalimide group serves as a robust protecting group for primary amines, preventing over-alkylation and other unwanted side reactions. Its removal is a critical step in synthetic pathways where the terminal alkyne functionality of 3-butyn-1-amine is required for further transformations, such as in click chemistry, peptide synthesis, and the development of pharmaceutical intermediates.
Two primary methods for the deprotection of this compound are presented: the classic Ing-Manske procedure using hydrazine hydrate and a milder reductive method employing sodium borohydride. These protocols are designed to be clear, concise, and reproducible for researchers in various laboratory settings.
Method 1: Hydrazinolysis (Ing-Manske Procedure)
The Ing-Manske procedure is a widely used and effective method for the cleavage of the phthalimide group. It involves the reaction of the N-substituted phthalimide with hydrazine hydrate, which proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, followed by cyclization to form the stable phthalhydrazide byproduct and liberate the desired primary amine.
Experimental Protocol:
Materials:
-
This compound (Substrate)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (approximately 10-15 mL per gram of substrate).
-
To the stirred solution, add hydrazine hydrate (1.5 - 2.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will form during the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to the mixture until the solution is acidic (pH ~1-2) to dissolve the phthalhydrazide and form the hydrochloride salt of the amine.
-
Filter the mixture to remove any remaining solid impurities.
-
Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous solution, add a concentrated sodium hydroxide solution until the pH is basic (pH > 12) to liberate the free amine.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-butyn-1-amine.
-
The crude product can be further purified by distillation if necessary.
Data Presentation:
| Substrate | Reagent (eq.) | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Hydrazine hydrate (1.5-2.0) | Ethanol | Reflux | 2-4 | 70-85[1] |
Note: The yield is based on analogous phthalimide deprotections and may vary depending on the specific reaction conditions and scale.
Method 2: Reductive Deprotection with Sodium Borohydride
This method offers a milder, near-neutral alternative to hydrazinolysis, which can be advantageous for substrates sensitive to harsh basic or acidic conditions. The reaction proceeds in a two-stage, one-flask operation. First, sodium borohydride reduces the phthalimide to an o-hydroxymethyl benzamide intermediate. Subsequent treatment with acetic acid catalyzes the lactonization of this intermediate to phthalide, releasing the primary amine.[2]
Experimental Protocol:
Materials:
-
This compound (Substrate)
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Deionized water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (or similar)
-
1 M Ammonium hydroxide (NH₄OH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of 2-propanol and water (typically a 6:1 to 8:1 ratio).
-
To the stirred solution, add sodium borohydride (4.0-5.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 5.
-
Heat the reaction mixture to 80°C for 2 hours to facilitate the lactonization and release of the primary amine.
-
Cool the reaction mixture to room temperature and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with deionized water to remove the phthalide byproduct and other neutral impurities.
-
Elute the 3-butyn-1-amine from the column using a 1 M ammonium hydroxide solution.
-
Collect the ninhydrin-active fractions and concentrate them under reduced pressure to obtain the purified 3-butyn-1-amine.
Data Presentation:
| Substrate | Reagent (eq.) | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | NaBH₄ (4.0-5.0) | 2-Propanol/H₂O | rt, then 80°C | 24, then 2 | High (expected) |
Product Characterization: 3-Butyn-1-amine
-
Density: 0.844 g/mL at 25 °C[6]
-
Refractive Index: n20/D 1.448[6]
-
Spectroscopic Data:
-
¹H NMR and ¹³C NMR data should be acquired and compared with literature values for confirmation of the product's identity.
-
Visualizing the Workflow
To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for both deprotection methods.
Caption: Workflow for the deprotection of this compound via hydrazinolysis.
References
Application Notes and Protocols: N-(3-Butynyl)phthalimide in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of N-(3-Butynyl)phthalimide as a versatile building block in the synthesis of various nitrogen-containing heterocycles. The terminal alkyne functionality, coupled with the readily cleavable phthalimide protecting group, makes this compound an attractive starting material for constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Intramolecular Hydroamination for the Synthesis of 2,3-Dihydro-1H-pyrroles
While direct intramolecular cyclization of this compound is not extensively documented, analogous substrates such as N-(3-butynyl)-sulfonamides undergo efficient intramolecular hydroamination to yield 2,3-dihydro-1H-pyrroles. This transformation, catalyzed by transition metals like palladium and gold, provides a valuable route to this important heterocyclic core. A similar strategy can be envisioned for this compound, potentially leading to phthalimide-substituted dihydropyrroles, which can be further elaborated after deprotection of the phthalimide group.
A study on N-(3-butynyl)-sulfonamides demonstrated that both PdCl2 and AuCl can effectively catalyze the 5-endo-dig cyclization.[1] Microwave-assisted heating has been shown to significantly accelerate this reaction, affording isolated yields of up to 92%.[1]
Table 1: Catalyst Performance in the Intramolecular Cyclization of N-(3-butynyl)-sulfonamides [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PdCl2 (5 mol%) | CH3CN | 120 (Microwave) | 20 | 92 |
| 2 | AuCl (5 mol%) | CH3CN | 120 (Microwave) | 20 | 85 |
Experimental Protocol: General Procedure for Microwave-Assisted Intramolecular Hydroamination of N-(3-butynyl)-sulfonamides[1]
This protocol is adapted from the synthesis of 2,3-dihydro-1H-pyrroles from N-(3-butynyl)-sulfonamides and serves as a starting point for the development of a procedure for this compound.
-
To a microwave reactor vial, add the N-(3-butynyl)-sulfonamide substrate (1.0 mmol), the catalyst (PdCl2 or AuCl, 0.05 mmol, 5 mol%), and the solvent (e.g., CH3CN, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dihydro-1H-pyrrole.
Logical Workflow for Proposed Synthesis
References
Application Note and Protocols: Experimental Setup for Sonogashira Coupling with N-(3-Butynyl)phthalimide
This document provides detailed experimental protocols and application notes for the Sonogashira coupling reaction of N-(3-Butynyl)phthalimide with aryl halides. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its reliability and tolerance of various functional groups.[1][4] The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Overview of the Reaction
The Sonogashira coupling typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2][3][5] The reaction can often be performed under mild conditions, such as at room temperature.[1] This application note details both a traditional copper-co-catalyzed method and a copper-free alternative.
General Reaction Scheme:
-
R¹-X : Aryl or Vinyl Halide (e.g., Iodobenzene)
-
H-≡-R² : Terminal Alkyne (this compound)
-
[Pd] cat. : Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
[Cu] cat. : Copper(I) Co-catalyst (e.g., CuI)
-
Base : Amine Base (e.g., Triethylamine or Diisopropylamine)
Data Presentation
The following tables summarize the necessary reagents, materials, and typical reaction parameters.
Table 1: Reagents and Materials
| Reagent/Material | Grade/Specification | Purpose |
|---|---|---|
| This compound | ≥97% purity | Alkyne coupling partner |
| Aryl Halide (e.g., Iodobenzene) | Reagent grade | Aryl coupling partner |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst grade | Palladium catalyst |
| Copper(I) Iodide (CuI) | ≥98% purity | Co-catalyst (Protocol 1) |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, ≥99% | Base and/or solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Solvent |
| Schlenk flask or sealed vial | --- | Reaction vessel |
| Magnetic stirrer and stir bars | --- | Agitation |
| Inert gas supply (Argon or Nitrogen) | High purity | To create an inert atmosphere |
| Syringes and needles | --- | Reagent transfer |
| TLC plates (Silica gel 60 F254) | --- | Reaction monitoring |
| Silica gel for column chromatography | 230-400 mesh | Product purification |
Table 2: Characterization of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 14396-90-8 | [6] |
| Molecular Formula | C₁₂H₉NO₂ | [6] |
| Molecular Weight | 199.21 g/mol | [6] |
| Appearance | Solid | --- |
| Melting Point | 137-142 °C |
| Hazards | Skin and eye irritant, may cause allergic skin reaction |[7] |
Table 3: Summary of Reaction Parameters
| Parameter | Protocol 1 (Copper-Cocatalyzed) | Protocol 2 (Copper-Free) |
|---|---|---|
| Aryl Halide | 1.0 equiv. | 1.0 equiv. |
| This compound | 1.1 - 1.2 equiv. | 1.2 equiv. |
| Palladium Catalyst | 2-5 mol% PdCl₂(PPh₃)₂ | 0.5-2 mol% Pd₂(dba)₃ |
| Ligand | (Implicit in catalyst) | 1-4 mol% P(tBu)₃ |
| Copper Co-catalyst | 2.5-5 mol% CuI | None |
| Base | 2.0 - 7.0 equiv. DIPA or TEA | 2.0 equiv. Cs₂CO₃ |
| Solvent | Anhydrous THF or TEA | Anhydrous THF or DMF |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 3 - 12 hours | 4 - 24 hours |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. This compound is an irritant and potential sensitizer.[7] Handle all reagents, especially catalysts and anhydrous solvents, with care.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard procedure using a palladium-copper co-catalyst system.[8]
Methodology:
-
Reaction Setup:
-
Add the aryl halide (e.g., iodobenzene, 1.0 equiv.) and this compound (1.1 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[9]
-
-
Reagent Addition:
-
Add anhydrous solvent (e.g., 5 mL of THF per mmol of aryl halide).
-
Sequentially add diisopropylamine (DIPA, 7.0 equiv.), copper(I) iodide (CuI, 0.025 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.) to the stirred solution.[8]
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-12 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove catalyst residues and salts, washing the pad with additional diethyl ether.[8][10]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[8]
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts and simplifying purification.[11]
Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask with a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst Preparation & Addition:
-
In a separate vial under inert gas, prepare the active catalyst by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5-2 mol%) and a suitable phosphine ligand like tri-tert-butylphosphine (P(tBu)₃, 1-4 mol%).
-
Add anhydrous solvent (e.g., THF or DMF) to the main reaction flask, followed by the catalyst solution via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC (typically 4-24 hours).
-
-
Work-up:
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel as described in Protocol 1.
-
Visualizations
Diagram 1: Sonogashira Catalytic Cycle
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira reaction | PPTX [slideshare.net]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(3-Butynyl)phthalimide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2][3] Its high efficiency, mild reaction conditions, and bio-orthogonality have made it an invaluable tool in various scientific disciplines, including drug discovery, bioconjugation, and materials science.[4][5] The CuAAC reaction is particularly significant in drug development for its role in assembling drug-like molecules, functionalizing biologically active compounds, and enabling precise conjugation of drugs to biomolecules.[1][5] This protocol provides a detailed methodology for the CuAAC reaction using N-(3-Butynyl)phthalimide as the alkyne component.
Principle of the Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to yield a 1,2,3-triazole.[] The catalytically active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[3][7] The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), is crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to accelerate the reaction.[7][8]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and applications.
Materials:
-
This compound (Alkyne)
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., DMSO, water, t-BuOH/H₂O mixture)
-
Nitrogen or Argon gas (optional, for oxygen-sensitive reactions)
Equipment:
-
Reaction vials or flasks
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Purification system (e.g., column chromatography, HPLC)
-
Analytical instruments for characterization (e.g., NMR, MS)
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Azide Solution: Prepare a 10 mM stock solution of the azide counterpart in a compatible solvent.
-
Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[8]
-
Ligand Solution: Prepare a 50 mM stock solution of THPTA in deionized water.[8]
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use. [8]
-
-
Reaction Setup:
-
In a reaction vial, add the desired volume of the this compound stock solution.
-
Add the desired volume of the azide stock solution. A slight excess of one reactant (e.g., 1.2 equivalents of the alkyne) can be used to drive the reaction to completion.[8]
-
Prepare a premixed solution of the copper catalyst by combining the CuSO₄ solution and the THPTA ligand solution.[8][9] A common ratio is 1:5 copper to ligand.[10]
-
Add the premixed copper/ligand solution to the reaction vial containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.[8] Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.[8]
-
Stir the reaction mixture for a predetermined time, typically ranging from 1 to 24 hours. Reaction progress can be monitored by TLC, LC-MS, or other suitable analytical techniques.
-
For oxygen-sensitive applications, it is advisable to degas the solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). However, for many standard CuAAC reactions, simply capping the reaction vessel is sufficient to prevent significant catalyst oxidation.[9][11]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be quenched with water or a suitable buffer.
-
The product can be extracted with an appropriate organic solvent.
-
Purification of the resulting 1,2,3-triazole can be achieved by standard methods such as column chromatography on silica gel or preparative HPLC.
-
Data Presentation
Table 1: Representative Reaction Parameters for CuAAC
| Parameter | Typical Range | Notes |
| Alkyne Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reactions.[11] |
| Azide to Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can improve yield.[8] |
| Copper Catalyst Loading | 1 - 10 mol% | Lower catalyst loading is preferred to minimize residual copper. |
| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ratio helps stabilize the Cu(I) catalyst.[10][11] |
| Sodium Ascorbate | 5 - 50 mol% (or excess) | Should be in excess relative to the copper catalyst.[8] |
| Temperature | Room Temperature - 50 °C | Most reactions proceed well at room temperature.[8] |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity and concentration. |
| Yield | >80% | CuAAC reactions are known for their high yields.[12][13] |
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for a typical CuAAC reaction.
Troubleshooting and Optimization
-
Low Yield: Low yields can result from several factors including catalyst inactivation due to oxidation, poor quality of reagents, or suboptimal reaction conditions.[8] Ensure the use of freshly prepared sodium ascorbate and consider performing the reaction under an inert atmosphere if yields are consistently low.
-
Side Reactions: The most common side reaction is the homocoupling of the alkyne (Glaser coupling).[8] This can be minimized by ensuring a proper ligand-to-copper ratio and avoiding an excess of copper catalyst.
-
Order of Addition: The recommended order of addition is to first mix the copper sulfate with the ligand, then add this mixture to the solution of the azide and alkyne, and finally initiate the reaction with sodium ascorbate.[9] Adding ascorbate to the copper solution before the ligand can lead to the formation of copper precipitates.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like water or mixtures of t-BuOH/H₂O are often effective. For less polar substrates, organic solvents such as DMSO or DMF can be used.
Applications in Drug Development
The CuAAC reaction has found extensive use in various stages of drug discovery and development:
-
Lead Discovery and Optimization: The reliability and efficiency of CuAAC make it ideal for generating libraries of compounds for high-throughput screening.[5]
-
Bioconjugation: CuAAC is widely used to link drug molecules to targeting moieties such as peptides, antibodies, and nanoparticles to create targeted drug delivery systems and antibody-drug conjugates (ADCs).[1]
-
Prodrug Synthesis: The triazole linkage can be incorporated into prodrug design, which can be cleaved under specific physiological conditions to release the active drug.[1]
-
Activity-Based Protein Profiling (ABPP): CuAAC is used to attach reporter tags (e.g., fluorophores, biotin) to probes that have covalently labeled a target protein, facilitating target identification and validation.[14][15]
Safety Precautions
-
Organic azides can be explosive, especially low molecular weight azides. Handle with care and avoid exposure to heat, shock, or friction.
-
Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Conduct all reactions in a well-ventilated fume hood.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. bioclone.net [bioclone.net]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 15. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-(3-Butynyl)phthalimide as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Butynyl)phthalimide is a bifunctional linker molecule designed for advanced bioconjugation applications.[1][2] It features two key reactive moieties: a terminal alkyne (butynyl group) and a phthalimide-protected primary amine. This unique structure allows for a two-stage modification of biomolecules. The terminal alkyne participates in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[3][4] The phthalimide group serves as a stable protecting group for a primary amine, which can be deprotected post-conjugation to introduce a new reactive site for further functionalization.[5][6] These characteristics make this compound an invaluable tool in proteomics, drug delivery, and the development of complex bioconjugates like antibody-drug conjugates (ADCs).[2][7][8]
Core Applications
-
Bioorthogonal Labeling via Click Chemistry: The primary application of this compound is to introduce an alkyne handle onto a molecule. This alkyne can then be selectively reacted with an azide-modified biomolecule (such as a protein, nucleic acid, or cell-surface glycan) through CuAAC.[9][10] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native functional groups.[9] The resulting 1,4-disubstituted triazole linkage is exceptionally stable.[4]
-
Sequential or "Dual-Use" Conjugation: After the initial click-conjugation, the phthalimide group can be chemically removed to unmask a primary amine.[5] This newly exposed amine provides a secondary site for conjugation. This allows for the attachment of a second molecule, such as a fluorescent dye, a polyethylene glycol (PEG) chain to improve solubility, or a cytotoxic payload in the context of ADCs.
Data Presentation
Quantitative data for reactions involving linkers is crucial for experimental design. The following tables summarize typical reaction conditions and expected yields for phthalimide deprotection and representative CuAAC reactions.
Table 1: Comparison of Common Phthalimide Deprotection Methods
| Deprotection Method | Reagents & Solvents | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate, Ethanol/Methanol | Room Temp. or Reflux | 1 - 12 | 80 - 95 | Most common and generally mild method; forms a phthalhydrazide precipitate.[5][11] |
| Basic Hydrolysis | NaOH or KOH, Water/Alcohol | Reflux | Several hours | 70 - 90 | Harsher conditions may not be suitable for sensitive substrates.[5][11] |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | High Temp./Reflux | > 12 | Variable | Often slow and requires harsh conditions, limiting its use.[11] |
| Reductive Cleavage | Sodium Borohydride (NaBH₄), 2-Propanol/H₂O, then Acetic Acid | Room Temp., then 80°C | ~24 | 85 - 97 | Exceptionally mild, near-neutral conditions suitable for sensitive molecules like peptides.[5][12] |
Data compiled from various sources and intended to be representative. Actual yields may vary based on the specific substrate and reaction conditions.[5][13]
Table 2: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Yield (%) |
| Phenylacetylene | 1-Azidohexane | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 |
| 1-Heptyne | 1-Azidohexane | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95 |
| Phenylacetylene | Azido-PEG₃-amine | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 88 |
| 4-Ethynylaniline | 4-Azidobenzoic acid | CuI | DMF | 98 |
Note: This data is representative of CuAAC reactions and demonstrates the high efficiency of the "click" process. Yields with this compound are expected to be similarly high.[13]
Visualizations
Reaction Mechanism and Experimental Workflows
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Two-step workflow for bioconjugation and amine unmasking.
Caption: Decision tree for selecting a phthalimide deprotection method.
Experimental Protocols
Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)[3][14]
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, must be freshly prepared )
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in DMSO to create a 10-50 mM stock solution.
-
Prepare a fresh solution of Sodium Ascorbate (300 mM) in water immediately before use.[13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution (e.g., 50 µL at 1-5 mg/mL).[3]
-
Add a 10- to 20-fold molar excess of the this compound stock solution.
-
Add the THPTA ligand solution to the mixture. A final concentration of 1-2 mM is typical.[3] Vortex briefly.
-
Add the CuSO₄ solution. The final copper concentration should be 0.2-0.5 mM.[3] Vortex briefly.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.[3]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes with gentle mixing.[3] Reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, remove the excess reagents and catalyst.
-
Purify the resulting bioconjugate using a desalting column or dialysis, exchanging into the desired storage buffer.
-
Protocol 2: Phthalimide Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of the phthalimide group to yield a primary amine.
Materials:
-
Phthalimide-conjugated biomolecule
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl), dilute
-
Sodium Hydroxide (NaOH), concentrated solution
-
Suitable organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[5][11]
-
Filter the mixture to remove the insoluble phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[11]
-
Combine the filtrate and washes. Carefully neutralize and then make the solution basic (pH > 10) by adding a concentrated NaOH solution. Keep the flask in an ice bath to control the exothermic reaction.[5]
-
-
Extraction and Purification:
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane) three times.[15]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine-functionalized product.[5]
-
Further purification can be performed by chromatography if necessary.
-
References
- 1. This compound | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. rsc.org [rsc.org]
Application Notes: N-(3-Butynyl)phthalimide in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Butynyl)phthalimide is a versatile chemical reagent designed for proteomics research. It incorporates a terminal alkyne group, essential for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a phthalimide-protected primary amine. This structure makes it an ideal building block for the synthesis of custom chemical probes, such as activity-based probes (ABPs) and affinity-based probes, used for target identification, validation, and drug discovery.
The phthalimide group serves as a stable protecting group for a primary amine, which can be deprotected under specific conditions to allow for further chemical modification. The terminal alkyne provides a bioorthogonal handle for the attachment of reporter tags (e.g., biotin, fluorophores) for enrichment and visualization of labeled proteins. This two-part functionality enables the construction of sophisticated probes for interrogating complex biological systems.
This document provides detailed protocols for the synthesis of a hypothetical activity-based probe derived from this compound and its subsequent application in a competitive activity-based protein profiling (ABPP) workflow to identify the cellular targets of a small molecule inhibitor.
Synthesis of a Hypothetical Activity-Based Probe
This compound can be utilized as a precursor to generate a variety of chemical probes. In this example, we outline the synthesis of a hypothetical covalent probe, Probe-X , designed to target cysteine-containing enzymes. The synthesis involves the deprotection of the phthalimide group to reveal a primary amine, followed by coupling with an acrylamide warhead, a common electrophile for targeting nucleophilic cysteine residues in enzyme active sites.
Synthetic Scheme for Probe-X
Caption: Synthetic pathway for the generation of Probe-X from this compound.
Experimental Protocol: Synthesis of Probe-X
Materials:
-
This compound
-
Hydrazine monohydrate
-
Ethanol (absolute)
-
Acryloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard organic synthesis glassware
Protocol:
-
Step 1: Deprotection of this compound a. To a solution of this compound (1.0 eq) in ethanol, add hydrazine monohydrate (1.2 eq). b. Reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. A white precipitate (phthalhydrazide) will form. d. Filter the mixture and wash the precipitate with cold ethanol. e. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-aminobut-1-yne. This intermediate is often used directly in the next step without further purification due to its volatility.
-
Step 2: Coupling with Acryloyl Chloride a. Dissolve the crude 4-aminobut-1-yne from the previous step in DCM and cool the solution to 0°C in an ice bath. b. Add triethylamine (1.5 eq) to the solution. c. Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. e. Upon completion, wash the reaction mixture with saturated aqueous NaHCO3, followed by brine. f. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the final product, Probe-X (N-(but-3-yn-1-yl)acrylamide).
Application: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes the use of the synthesized Probe-X in a competitive ABPP experiment to identify the cellular targets of a hypothetical small molecule inhibitor, Inhibitor-Y .
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Butynyl)phthalimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-(3-Butynyl)phthalimide synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Gabriel synthesis.
Q1: I am getting a low yield or no product at all. What are the possible causes and solutions?
A1: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Poor Quality of Reagents:
-
Potassium Phthalimide: This reagent can degrade over time, especially if exposed to moisture. It is crucial to use dry, freshly opened, or properly stored potassium phthalimide. If you suspect the quality of your reagent, you can try preparing it fresh from phthalimide and potassium hydroxide.
-
Alkylating Agent (e.g., 4-bromo-1-butyne or 3-butynyl tosylate): The stability of the alkylating agent is critical. Ensure it has not decomposed during storage. It is advisable to use freshly prepared or purified alkylating agents.
-
Solvent: The solvent, typically dimethylformamide (DMF), must be anhydrous. The presence of water can hydrolyze the phthalimide anion and reduce the yield. Using a freshly opened bottle of anhydrous DMF or drying the solvent before use is recommended.
-
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some Gabriel syntheses proceed at room temperature, others require heating. For the synthesis of this compound, a temperature range of 60-90°C is often employed. If the temperature is too low, the reaction may be too slow, and if it's too high, it could lead to side reactions and decomposition.
-
Reaction Time: The reaction needs sufficient time to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. Typical reaction times can range from a few hours to overnight.
-
-
Inefficient Nucleophilic Attack:
-
The Gabriel synthesis proceeds via an S\textsubscript{N}2 mechanism. This reaction is sensitive to steric hindrance. Fortunately, 4-bromo-1-butyne is a primary alkyl halide, which is ideal for this reaction.[1]
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: Side product formation can significantly reduce the yield and complicate the purification of the desired product.
-
Elimination Reaction: Although less likely with a primary alkyl halide, under strongly basic conditions or at elevated temperatures, an elimination reaction can occur with 4-bromo-1-butyne to form but-1-en-3-yne. Using a non-hindered base like potassium carbonate instead of stronger bases can help minimize this.
-
Reactions involving the terminal alkyne: The terminal alkyne proton is weakly acidic. Under strongly basic conditions, it can be deprotonated, potentially leading to undesired subsequent reactions. Using a stoichiometric amount of a mild base is recommended.
Q3: How can I effectively purify the this compound product?
A3: Proper purification is essential to obtain a high-purity product.
-
Work-up: After the reaction is complete, the typical work-up involves pouring the reaction mixture into water to precipitate the crude product. This helps to remove the DMF solvent and any water-soluble byproducts.
-
Washing: The crude product should be thoroughly washed with water to remove any remaining salts, such as potassium bromide.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A common solvent system for recrystallizing this compound is ethanol or a mixture of ethanol and water.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a viable option. A solvent system of ethyl acetate and hexane is typically effective.
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method A: From Potassium Phthalimide and 4-Bromo-1-butyne
This is a direct and widely used method for the Gabriel synthesis.
Experimental Workflow:
Caption: Workflow for this compound synthesis.
Procedure:
-
To a solution of potassium phthalimide (1.85 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add 4-bromo-1-butyne (1.33 g, 10 mmol).
-
Stir the reaction mixture at 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
Method B: From Phthalimide, Potassium Carbonate, and 4-Bromo-1-butyne
This in-situ generation of the phthalimide anion can be a convenient alternative to using pre-made potassium phthalimide.
Procedure:
-
In a round-bottom flask, combine phthalimide (1.47 g, 10 mmol), anhydrous potassium carbonate (1.38 g, 10 mmol), and anhydrous dimethylformamide (DMF, 20 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-bromo-1-butyne (1.33 g, 10 mmol) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
Follow the same work-up and purification procedure as described in Method A.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Method A | Method B |
| Starting Materials | Potassium Phthalimide, 4-Bromo-1-butyne | Phthalimide, K₂CO₃, 4-Bromo-1-butyne |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | 60-80°C | 60-80°C |
| Reaction Time | 4-12 hours | 6-16 hours |
| Typical Yield | 75-90% | 70-85% |
| Purification Method | Recrystallization (Ethanol) | Recrystallization (Ethanol) |
Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of N-(3-Butynyl)phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Butynyl)phthalimide. The information is structured to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is a variation of the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with a 4-halo-1-butyne (e.g., 4-chloro-1-butyne or 4-bromo-1-butyne). The phthalimide anion acts as a surrogate for ammonia, which helps to avoid the over-alkylation that can occur with direct alkylation of ammonia.[1]
Q2: Why is the Gabriel synthesis preferred for preparing primary amines like the precursor to this compound?
The Gabriel synthesis is favored because it provides a controlled method for preparing primary amines. The use of the phthalimide anion as a nucleophile prevents the formation of secondary and tertiary amine byproducts, which are common in direct alkylation reactions with ammonia.[1][2] The N-alkylated phthalimide intermediate is not nucleophilic and therefore does not react further with the alkyl halide.
Q3: What are the key starting materials and reagents for this synthesis?
The key materials include:
-
Phthalimide
-
A base (e.g., potassium hydroxide, potassium carbonate) to form the phthalimide salt.
-
4-halo-1-butyne (e.g., 4-chloro-1-butyne or 4-bromo-1-butyne) as the alkylating agent.
-
A suitable solvent (e.g., N,N-dimethylformamide - DMF).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of phthalimide: The phthalimide nitrogen must be deprotonated to form the nucleophilic anion. | - Ensure the use of a sufficiently strong and anhydrous base (e.g., potassium hydroxide, potassium carbonate).- Use an appropriate solvent that facilitates the formation of the potassium phthalimide salt. |
| 2. Inactive alkylating agent: The 4-halo-1-butyne may have degraded. | - Use a fresh or properly stored bottle of the alkylating agent.- Consider converting the 4-chloro-1-butyne to the more reactive 4-iodo-1-butyne in situ using a catalytic amount of potassium iodide. | |
| 3. Unsuitable reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. | - Gradually heat the reaction mixture to the optimal temperature, typically between 60-100 °C, depending on the solvent and halide.- Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials: Incomplete reaction can leave behind phthalimide or 4-halo-1-butyne. | - Increase the reaction time or temperature, while monitoring for byproduct formation.- Use a slight excess of the alkylating agent. |
| 2. Formation of elimination byproduct: The phthalimide anion is a base and can promote the elimination of HX from 4-halo-1-butyne to form vinylacetylene. This is more likely with secondary halides, but can occur with primary halides at high temperatures.[3] | - Maintain a moderate reaction temperature.- Choose a less hindered base if possible, although in this case, the nucleophile is fixed. | |
| 3. Isomerization of the alkyne: Strong bases can cause the terminal alkyne to isomerize to an internal alkyne (N-(2-butynyl)phthalimide) or an allene.[4][5][6][7] | - Use a milder base for the deprotonation of phthalimide if the reaction conditions allow.- Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. | |
| Difficulty in Product Isolation | 1. Product is soluble in the workup solvent: The desired product may be lost during the extraction process. | - After the reaction, the mixture is typically poured into water to precipitate the crude product. Ensure sufficient water is used.- If the product remains in solution, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate. |
| 2. Co-precipitation of byproducts: Side products may precipitate along with the desired product. | - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Gabriel Alkylation
This protocol is a representative procedure based on the principles of the Gabriel synthesis.
-
Preparation of Potassium Phthalimide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). To this solution, add powdered potassium carbonate (1.1 equivalents) or potassium hydroxide (1.1 equivalents). Heat the mixture at 80-100 °C for 1 hour to ensure the complete formation of potassium phthalimide.
-
N-Alkylation: To the flask containing the potassium phthalimide solution, add 4-chloro-1-butyne (1.0-1.2 equivalents) dropwise. A catalytic amount of potassium iodide can be added to facilitate the reaction, especially when using the chloride.
-
Reaction Monitoring: Maintain the reaction temperature at 80-90 °C and monitor the progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. The solid this compound will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield a pure, white solid.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of N-(3-Butynyl)phthalimide by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(3-Butynyl)phthalimide using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis, which is often a variation of the Gabriel synthesis. These can include potassium phthalimide, 3-butyn-1-ol, or a 4-halobut-1-yne, as well as phthalimide itself. Side products from the alkylation reaction may also be present.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A good starting point for the elution of this compound is a non-polar solvent system, typically a mixture of hexanes and ethyl acetate. Based on data from structurally similar N-substituted phthalimides, a ratio in the range of 9:1 to 7:3 (hexanes:ethyl acetate) is a reasonable starting point for TLC analysis to determine the optimal separation conditions.[1] An ideal solvent system will give the product an Rf value of approximately 0.25-0.35 on a TLC plate.
Q3: My compound is not moving from the baseline on the TLC plate, even with a more polar solvent system. What should I do?
A3: If your compound remains at the baseline, it indicates that the eluent is not polar enough to move it up the stationary phase. You can try gradually increasing the polarity of your solvent system. For instance, you can move from a hexane:ethyl acetate mixture to a dichloromethane:methanol mixture. However, be aware that this compound is a relatively non-polar molecule, so a significant increase in polarity may cause it to elute too quickly. Also, ensure your compound has not decomposed on the silica gel, which can sometimes occur with sensitive compounds.
Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?
A4: To improve the separation of co-eluting compounds, you can try several strategies:
-
Optimize the solvent system: Use a less polar solvent system to increase the retention time and potentially improve separation. Running a solvent gradient (gradually increasing the polarity of the eluent during the chromatography) can also be effective.
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic).
-
Adjust the column parameters: Use a longer, thinner column to increase the number of theoretical plates and improve resolution. Ensure the column is packed uniformly to prevent channeling.
Q5: My purified this compound appears to be degrading over time. What are the proper storage conditions?
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound may have decomposed on the silica. | Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. Consider using a less acidic stationary phase like neutral alumina. | |
| Product elutes too quickly (high Rf). | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| Poor separation of product and impurities (streaking or overlapping bands). | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a greater separation between the spots. |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Improper column packing leading to channeling. | Ensure the column is packed uniformly without air bubbles or cracks. | |
| Product fractions are contaminated with silica gel. | A crack or channel has formed in the column bed. | This often happens if the column runs dry. Ensure a constant head of solvent is maintained above the silica bed at all times. |
| The fritted disc or cotton plug is not retaining the silica. | Ensure the column is properly prepared with a secure cotton or glass wool plug and a layer of sand on top of the silica bed. | |
| Low recovery of the product. | Product is still on the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has eluted. |
| Product is spread across too many fractions. | Optimize the elution to have the product come off in a more concentrated band. | |
| Product may be partially volatile. | Use caution during solvent evaporation (rotary evaporation at low temperature and pressure). |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. It is recommended to first optimize the conditions on a small scale using Thin Layer Chromatography (TLC).
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or n-hexane)
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
2. TLC Analysis:
-
Prepare several developing solutions with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The optimal eluent system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.25-0.35.
3. Column Preparation:
-
Secure a chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
-
Pre-elute the column with the chosen solvent system until the silica bed is fully equilibrated.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample to the top of the silica bed.
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate | Start with a ratio between 9:1 and 7:3 and optimize based on TLC.[1] |
| Target Rf Value | 0.25 - 0.35 | Provides a good balance between retention and elution time for optimal separation. |
| Sample to Silica Ratio | 1:30 to 1:100 (by weight) | Higher ratios are used for more difficult separations. |
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions of N-(3-Butynyl)phthalimide
Welcome to the technical support center for the optimization of reaction conditions for N-(3-Butynyl)phthalimide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for a terminal alkyne like this compound?
The terminal alkyne functionality of this compound makes it a versatile substrate for several carbon-carbon and carbon-heteroatom bond-forming reactions. The most common and useful coupling reactions include:
-
Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides catalyzed by palladium and copper complexes to form a disubstituted alkyne.[1][2][3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient reaction with an azide to form a stable 1,2,3-triazole ring.[4][5][6][7][8]
-
Glaser Coupling: An oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne.[9][10][11] While often considered a side reaction, it can be synthetically useful.
Q2: My Sonogashira coupling reaction with this compound is giving a low yield. What are the potential causes?
Low yields in Sonogashira couplings can arise from several factors.[12] A systematic approach to troubleshooting is crucial. Key areas to investigate include the quality of reagents and solvents, catalyst activity, and the reaction atmosphere.[13]
Q3: I am observing a significant amount of a homocoupled diyne byproduct in my reaction mixture. How can I minimize this?
The formation of a homocoupled diyne is likely due to the Glaser coupling side reaction.[9][14] This is especially prevalent in copper-catalyzed reactions and is promoted by the presence of oxygen.[1][14] To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvents and using an inert atmosphere (e.g., argon or nitrogen).[13] In Sonogashira reactions, a copper-free protocol can also be employed to avoid this side product.[1][13]
Q4: My Click Chemistry (CuAAC) reaction is not proceeding to completion. What should I check?
Incomplete CuAAC reactions can be due to several factors. The copper catalyst must be in the active Cu(I) oxidation state.[14] The presence of oxygen can oxidize Cu(I) to the inactive Cu(II). Therefore, the addition of a reducing agent, such as sodium ascorbate, is crucial to maintain the active catalytic species.[14] Additionally, the choice of solvent and the presence of ligands can significantly impact the reaction rate and yield.[14]
Q5: What is the black precipitate that sometimes forms in my Sonogashira reaction?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[13] This deactivation can be caused by impurities in the reagents or solvents, an inappropriate reaction temperature, or the choice of solvent itself, with some anecdotal evidence suggesting THF may promote its formation.[13][15]
Troubleshooting Guides
Sonogashira Coupling: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[16] For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0). |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[16] |
| Impure Starting Materials | Purify this compound and the aryl/vinyl halide before use. Impurities can poison the catalyst.[13] |
| Inappropriate Base | Use a dry, high-quality amine base like triethylamine or diisopropylamine.[13] Ensure the correct stoichiometry is used. |
| Suboptimal Temperature | The optimal temperature depends on the reactivity of the halide (I > Br > Cl).[13] For less reactive bromides or chlorides, higher temperatures may be required. However, excessively high temperatures can lead to catalyst decomposition.[12] |
| Poor Solvent Choice | Ensure the use of anhydrous and degassed solvents. Common solvents include THF, DMF, and triethylamine.[17] |
Click Chemistry (CuAAC): Reaction Issues
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Ensure a source of Cu(I) is present. If starting with a Cu(II) salt (e.g., CuSO₄), add a reducing agent like sodium ascorbate to generate Cu(I) in situ.[14] |
| Glaser Homocoupling | This side reaction can consume the alkyne.[14] Minimize by ensuring anaerobic conditions and using a sufficient amount of reducing agent.[14] |
| Poor Solubility | This compound or the azide partner may have poor solubility in the reaction medium. Consider using a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O). |
| Steric Hindrance | If the azide partner is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or extending the reaction time.[14] |
| Inappropriate pH | While generally robust, the optimal pH range for CuAAC is typically between 4 and 12.[4][6] Extreme pH values can affect the stability of reactants or the catalyst. |
Glaser Coupling: Controlling Homocoupling
| To Promote Homocoupling | To Avoid Homocoupling (as a side reaction) |
| Use a copper(I) catalyst (e.g., CuCl, CuI).[11] | For Sonogashira, consider a copper-free protocol.[1] |
| Introduce an oxidant, typically air or oxygen.[11] | For CuAAC and Sonogashira, rigorously degas all solvents and maintain an inert atmosphere.[13][14] |
| Use a suitable base/ligand system (e.g., TMEDA).[11] | In CuAAC, use an adequate amount of a reducing agent like sodium ascorbate.[14] |
| Choose a solvent that facilitates the reaction (e.g., acetone, pyridine). | Add a ligand that can stabilize the catalyst and disfavor the homocoupling pathway. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This is a general starting point and may require optimization.
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%).[17]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 5 mL of THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0-3.0 mmol) via syringe.[17]
-
Stir the reaction at the desired temperature (room temperature for aryl iodides, 50-100 °C for aryl bromides).[13][18]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guide and may need adjustment based on the specific azide used.
-
In a reaction vial, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, or DMSO and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 mmol) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 mmol) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira coupling.
Caption: General experimental workflow for a CuAAC (Click) reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular Coupling of Terminal Alkynes by Atom Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. DSpace [repository.kaust.edu.sa]
Technical Support Center: Troubleshooting Low Yield in Gabriel Synthesis of Amines
Welcome to the technical support center for the Gabriel synthesis of primary amines. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during the synthesis, with a primary focus on resolving low product yield.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the Gabriel synthesis. The guides are in a question-and-answer format to directly address specific issues.
Issue 1: Low or No Conversion of the Alkyl Halide to N-Alkylphthalimide
-
Question: I am observing a significant amount of unreacted alkyl halide and potassium phthalimide in my reaction mixture. What could be the cause?
Answer: Low or no conversion in the N-alkylation step is a common issue and can be attributed to several factors:
-
Inactive Potassium Phthalimide: Potassium phthalimide can degrade over time, especially with improper storage. It is advisable to use freshly purchased or prepared potassium phthalimide. Alternatively, you can generate the potassium salt in situ by reacting phthalimide with a base like potassium carbonate.[1]
-
Poorly Reactive Alkyl Halide: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[2] If you are using an alkyl chloride, the reaction may be sluggish. Consider converting the alkyl chloride to the more reactive alkyl iodide via the Finkelstein reaction.
-
Inappropriate Solvent: The choice of solvent is crucial for the SN2 reaction. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally the best choices as they solvate the cation, leaving the phthalimide anion more nucleophilic.[2][3] Using protic solvents can slow down the reaction.
-
Insufficient Temperature: While high temperatures should be avoided to prevent side reactions, the reaction may require heating to proceed at a reasonable rate. A typical temperature range is 60-100 °C, depending on the reactivity of the alkyl halide and the solvent used.[4]
-
Steric Hindrance: The Gabriel synthesis works best with primary alkyl halides.[5] Secondary alkyl halides react much slower and are prone to elimination side reactions, leading to low yields.[6][7] Tertiary alkyl halides are unreactive in this synthesis.
-
Issue 2: Low Yield of the Primary Amine After the Cleavage Step
-
Question: The N-alkylation step proceeded well, but I am getting a low yield of my desired primary amine after the final cleavage step. What could be the problem?
Answer: A low yield in the cleavage step often points to issues with the hydrolysis or hydrazinolysis of the N-alkylphthalimide intermediate.
-
Incomplete Cleavage: The cleavage of the N-alkylphthalimide can be slow.
-
Acid/Base Hydrolysis: Traditional acidic or basic hydrolysis often requires harsh conditions (e.g., strong acid or base and prolonged heating), which can lead to the degradation of sensitive functional groups in the target amine.[5]
-
Hydrazinolysis (Ing-Manske Procedure): While generally milder, the reaction with hydrazine may still require refluxing for several hours to go to completion.[8][9] Monitoring the reaction by TLC is recommended to ensure the complete disappearance of the starting N-alkylphthalimide.[4]
-
-
Difficult Purification: The separation of the primary amine from the phthalhydrazide byproduct (in the Ing-Manske procedure) or phthalic acid (in hydrolysis) can be challenging.
-
Phthalhydrazide Precipitation: Phthalhydrazide is often insoluble and precipitates out of the reaction mixture.[5] However, incomplete precipitation or co-precipitation of the product can lead to loss of yield. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
-
Work-up Losses: During the work-up, the primary amine is often extracted into an organic solvent after basifying the aqueous solution. Ensure the pH of the aqueous layer is sufficiently high (pH > 12) to deprotonate the amine salt and facilitate its extraction into the organic phase.[4] Multiple extractions with a suitable solvent are recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-alkylation step of the Gabriel synthesis?
A1: Dimethylformamide (DMF) is widely regarded as the best solvent for the N-alkylation of potassium phthalimide.[2][3] Other suitable polar aprotic solvents include dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and acetonitrile.[2] These solvents effectively solvate the potassium cation, enhancing the nucleophilicity of the phthalimide anion.
Q2: Can I use secondary alkyl halides in the Gabriel synthesis?
A2: While the Gabriel synthesis is most effective for primary alkyl halides, secondary alkyl halides can be used, but they generally give lower yields.[6] The reaction is slower, and there is an increased likelihood of elimination side reactions, which reduces the yield of the desired amine.[7] Tertiary alkyl halides do not react.
Q3: What are the advantages of the Ing-Manske procedure (hydrazinolysis) over traditional acid or base hydrolysis for the cleavage step?
A3: The Ing-Manske procedure, which uses hydrazine hydrate, offers several advantages over acid or base hydrolysis:
-
Milder Conditions: It is performed under neutral or mildly basic conditions, which is beneficial for substrates with acid- or base-sensitive functional groups.[2][3]
-
Higher Yields: It often provides higher yields of the primary amine.[5]
-
Convenient Byproduct Removal: The phthalhydrazide byproduct is typically a solid that precipitates from the reaction mixture, allowing for easier separation by filtration.[5]
Q4: How can I monitor the progress of my Gabriel synthesis reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of both the N-alkylation and the cleavage steps.[4][10] For the N-alkylation, you would spot the starting alkyl halide, potassium phthalimide, and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reactant (usually the alkyl halide) disappears. For the cleavage step, you would monitor the disappearance of the N-alkylphthalimide spot and the appearance of the product amine spot. A suitable solvent system for TLC of amines is often a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), sometimes with a small amount of a basic additive (like triethylamine) to prevent streaking.[11]
Q5: What are some common side reactions in the Gabriel synthesis?
A5: The main side reaction in the Gabriel synthesis is the elimination of the alkyl halide, particularly with secondary or sterically hindered primary alkyl halides, to form an alkene.[7] This is more prevalent when using stronger bases or higher reaction temperatures. In the cleavage step, incomplete reaction or degradation of the product under harsh acidic or basic conditions can also be considered side reactions that lower the yield.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of N-Benzylphthalimide
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DMF | 90 | 3 | 90 |
| 2 | DMF | 25 | 23 | 60 |
| 3 | Toluene | Reflux | - | - |
| 4 | Ethanol | Reflux | - | - |
| 5 | Neat | 190 | 3 | 72-79 |
Data compiled from various sources for illustrative purposes.[12][13][14]
Table 2: Comparison of Cleavage Methods for N-Alkylphthalimides
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield Range |
| Acid Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) | Reflux, prolonged heating | Simple reagents | Harsh conditions, may degrade sensitive groups, often lower yields | 40-70% |
| Base Hydrolysis | Strong base (e.g., NaOH, KOH) | Reflux, prolonged heating | Simple reagents | Harsh conditions, may degrade sensitive groups, often lower yields | 40-70% |
| Ing-Manske Procedure | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in ethanol | Milder, neutral conditions, good for sensitive substrates, often higher yields | Hydrazine is toxic, byproduct can be difficult to remove completely | 70-95% |
| Sodium Borohydride | NaBH₄ | Isopropyl alcohol | Exceptionally mild conditions | May require specific substrates | Variable |
This table provides a general comparison. Actual yields are substrate-dependent.[3][5]
Experimental Protocols
Protocol 1: Synthesis of n-Butylamine via Gabriel Synthesis
Step 1: Synthesis of N-Butylphthalimide
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (37.0 g, 0.2 mol) in N,N-dimethylformamide (DMF) (200 mL).[8]
-
Add 1-chlorobutane (18.5 g, 0.2 mol) to the suspension.[8]
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.[8]
-
After cooling to room temperature, pour the reaction mixture into 600 mL of cold water and stir vigorously.[8]
-
Collect the precipitated N-butylphthalimide by suction filtration and wash it thoroughly with water.[8]
Step 2: Cleavage of N-Butylphthalimide (Ing-Manske Procedure)
-
In a round-bottom flask, dissolve the dried N-butylphthalimide from the previous step in ethanol.
-
Add hydrazine monohydrate (an excess, e.g., 1.5-2 equivalents) to the solution.
-
Heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate of phthalhydrazide will form.[8]
-
After cooling, acidify the mixture with concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.[8]
-
Remove the phthalhydrazide precipitate by filtration.[8]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[8]
-
Cool the remaining aqueous solution in an ice bath and make it strongly alkaline with a 20% sodium hydroxide solution.[8]
-
Extract the liberated n-butylamine with diethyl ether (3 x 75 mL).[8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude n-butylamine can be further purified by fractional distillation, collecting the fraction boiling at 77-79°C.[8]
Protocol 2: Synthesis of Benzylamine
Step 1: Synthesis of N-Benzylphthalimide
-
Thoroughly mix 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide in a mortar and pestle.[9]
-
Transfer the mixture to a 250 mL round-bottom flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator.[9]
-
Heat the mixture at a gentle reflux for 2 hours.[9]
-
After cooling, add water to the reaction mixture and collect the crude N-benzylphthalimide (mp 100-110°C, yield 72-79%) by suction filtration.[9] The crude product can be recrystallized from glacial acetic acid.[14]
Step 2: Cleavage of N-Benzylphthalimide (Ing-Manske Procedure)
-
Combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol in a 250 mL round-bottom flask and reflux the mixture for 1 hour. Caution: Hydrazine is highly toxic.[9] A white precipitate will form.
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue to heat for another 1-2 minutes.[9]
-
Cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Reduce the volume of the filtrate to approximately 50 mL by distillation.
-
Make the solution strongly alkaline with concentrated (~40%) sodium hydroxide. A second liquid phase will separate.
-
Extract the mixture with two 40 mL portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Decant the ether and evaporate the solvent. Distill the residual oil, collecting the fraction boiling at 183-186°C. The expected yield of pure benzylamine is 60-70%.[9]
Visualizations
Caption: General workflow of the Gabriel synthesis of primary amines.
Caption: Competing substitution and elimination pathways with secondary alkyl halides.
Caption: Troubleshooting decision tree for low yield in Gabriel synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues with N-(3-Butynyl)phthalimide in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using N-(3-Butynyl)phthalimide in chemical reactions. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
Q2: My this compound is not dissolving in the reaction solvent. What can I do?
A2: Solubility issues with this compound are a common challenge. Several strategies can be employed to overcome this:
-
Increase the reaction temperature: Heating the reaction mixture is often the most effective way to increase the solubility of this compound and improve reaction rates.[4]
-
Change the solvent: Switching to a more suitable solvent or using a solvent mixture can significantly improve solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid particles and enhance dissolution.
-
Use of co-solvents: Adding a small amount of a good solvent (e.g., DMF or DMSO) to a solvent in which the compound is poorly soluble can enhance overall solubility.[4]
Q3: Can I use a solvent mixture to improve solubility?
A3: Yes, using a solvent mixture is a viable strategy. For instance, a mixture of dichloromethane (DCM) and dimethylformamide (DMF) has been shown to be effective for dissolving phthalimides in certain reactions.[4] It is advisable to start with a small amount of the better solvent and gradually increase it to find the optimal ratio for your specific reaction.
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Suggested Solutions & Corrective Actions |
| This compound precipitates out of solution during the reaction. | The initial solvent was sufficient for dissolution at room temperature, but the compound's solubility limit is exceeded as the reaction proceeds or if the temperature fluctuates. | 1. Increase Temperature: Gently warm the reaction mixture to redissolve the precipitate. Maintain a constant, elevated temperature. 2. Add a Co-solvent: Introduce a small amount of a high-solubility solvent like DMF or DMSO. 3. Increase Solvent Volume: Dilute the reaction mixture by adding more of the primary solvent. |
| The reaction is sluggish or incomplete, even with all starting materials seemingly dissolved. | Poor solvation of the this compound may still be limiting its reactivity, even if it appears to be dissolved. | 1. Switch to a Better Solvent: Consult the solvent solubility table and consider switching to a solvent higher on the list. 2. Increase Temperature: Even if dissolved, higher temperatures can increase reaction kinetics.[4] 3. Stirring: Ensure vigorous and efficient stirring to maximize contact between reactants. |
| Formation of insoluble byproducts. | The chosen solvent may not be suitable for the product, leading to its precipitation and potentially hindering the reaction. | 1. Solubility Test: Before running the full-scale reaction, perform a small-scale solubility test of the expected product in the chosen solvent. 2. Change Solvent System: Select a solvent that is known to dissolve both the starting materials and the expected product. |
Data Presentation
Table 1: Qualitative Solubility of Phthalimide in Common Organic Solvents at Room Temperature
This table is based on data for phthalimide and serves as a guide for this compound. The butynyl group may slightly alter the solubility profile.
| Solvent | Solubility Ranking | Notes |
| Acetone | High | Often a good starting point for dissolving phthalimides.[2][3] |
| Ethyl Acetate | High | Another effective solvent for phthalimides.[2][3] |
| Dimethylformamide (DMF) | High | A strong polar aprotic solvent, often used as a co-solvent.[4] |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, a powerful solvent for polar compounds. |
| Acetonitrile | Moderate | Can be a suitable solvent, depending on the reaction conditions.[2][3] |
| Methanol | Moderate | A protic solvent that can dissolve phthalimides, but may affect certain reactions.[2][3][4] |
| Ethanol | Moderate | Similar to methanol.[2][3] |
| Tetrahydrofuran (THF) | Moderate | Can improve solubility but might lead to lower yields in some cases.[4] |
| Dichloromethane (DCM) | Low | Phthalimides often exhibit poor solubility in DCM at room temperature.[4] |
| Toluene | Low | A non-polar solvent, generally not ideal for dissolving phthalimides.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound with Solubility Optimization
This protocol outlines a general approach for a reaction where the solubility of this compound is a concern. The specific reagents and conditions should be adapted for the desired transformation (e.g., a "click" reaction).
1. Materials:
-
This compound
-
Reactant B
-
Catalyst (if required)
-
Anhydrous reaction solvent (e.g., Acetonitrile or a DCM/DMF mixture)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
2. Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the chosen reaction solvent.
-
Begin stirring the mixture at room temperature. Observe the dissolution of the solid.
-
If the solid does not fully dissolve, begin to gently heat the mixture using a heating mantle or oil bath. Increase the temperature in increments of 10 °C, monitoring for dissolution.
-
Once the this compound is fully dissolved, add Reactant B and the catalyst (if applicable) to the reaction mixture.
-
Continue to stir the reaction at the elevated temperature for the required reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the standard workup and purification procedures for your specific reaction.
Visualizations
Caption: Experimental workflow for reactions with this compound.
Caption: Logical relationship for troubleshooting solubility issues.
References
Preventing polymerization of N-(3-Butynyl)phthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization of N-(3-Butynyl)phthalimide during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern?
This compound is a chemical compound featuring a terminal alkyne group and a phthalimide moiety.[1][2][3] The terminal alkyne is a highly reactive functional group susceptible to various reactions, including self-polymerization.[4][5] This unwanted polymerization can lead to the formation of insoluble materials, reduced yield of the desired product, and compromised purity, ultimately impacting experimental outcomes.
Q2: What are the primary pathways for the polymerization of this compound?
The two main polymerization pathways for this compound are:
-
Glaser-Hay Coupling: This is an oxidative self-coupling of terminal alkynes catalyzed by copper salts in the presence of an amine base and an oxidant (typically oxygen).[6][7][8][9] This reaction leads to the formation of polydiacetylenes.
-
Radical Polymerization: The terminal alkyne can undergo polymerization initiated by radicals. These radicals can be generated by heat, light (UV radiation), or the presence of radical initiators.
Q3: How can I visually identify if my this compound has started to polymerize?
Unpolymerized this compound is a solid with a melting point range of 137-142 °C.[1][2] Signs of polymerization may include:
-
A change in the physical appearance of the solid, such as discoloration (yellowing or browning).
-
Reduced solubility in organic solvents.
-
The presence of insoluble particulate matter.
-
A broadened or shifted melting point range.
Q4: What are the ideal storage conditions for this compound to prevent polymerization?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents oxidative Glaser-Hay coupling by excluding oxygen.[8] |
| Light | Amber vial or protection from light | Minimizes the risk of photochemically induced radical polymerization. |
| Inhibitors | Addition of a radical inhibitor (see below) | Scavenges free radicals that can initiate polymerization. |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound.
Issue 1: The solid this compound in the bottle appears discolored and has poor solubility.
-
Possible Cause: The material has likely undergone some degree of polymerization during storage. This can be due to exposure to air, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Assess the extent of polymerization: Attempt to dissolve a small sample in a suitable organic solvent (e.g., dichloromethane or acetone). If a significant portion is insoluble, the material is likely unusable for most applications.
-
Purification (for minor polymerization): If there is only slight discoloration and minimal insoluble material, you may be able to purify the compound by recrystallization. However, this may not be efficient if significant polymerization has occurred.
-
Prevention for future use: Ensure that new batches of this compound are stored under the recommended conditions (refrigerated, under an inert atmosphere, and protected from light). Consider adding a polymerization inhibitor upon receipt.
-
Issue 2: During a reaction, a significant amount of insoluble byproduct is forming.
-
Possible Cause: The reaction conditions are likely promoting the polymerization of this compound. This is common in reactions that involve copper catalysts (promoting Glaser-Hay coupling) or are run at elevated temperatures or under UV light.
-
Troubleshooting Steps:
-
Lower the reaction temperature: If the reaction chemistry allows, perform the experiment at a lower temperature to reduce the rate of polymerization. For copper-catalyzed reactions, maintaining a low temperature (e.g., ≤ -28 °C) can suppress Glaser coupling.[6]
-
Use an inert atmosphere: If not already doing so, conduct the reaction under an inert atmosphere of argon or nitrogen to prevent Glaser-Hay coupling.[8]
-
Add a reducing agent: In copper-catalyzed reactions, adding an excess of a reducing agent, such as sodium L-ascorbate or tin(II) 2-ethylhexanoate, can prevent the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling mechanism.[6][7]
-
Incorporate a radical inhibitor: If radical polymerization is suspected, add a suitable inhibitor to the reaction mixture.
-
| Inhibitor Class | Specific Example | Typical Concentration |
| Phenols | Hydroquinone, 4-methoxyphenol (MEHQ) | 100 - 1000 ppm |
| Quinones | p-Benzoquinone | 100 - 500 ppm |
| Stable Radicals | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | 50 - 200 ppm |
Note: The choice and concentration of the inhibitor should be compatible with your specific reaction chemistry.
Issue 3: My experiment involving a copper catalyst is giving low yields of the desired product and a significant amount of a higher molecular weight byproduct.
-
Possible Cause: This is a classic sign of Glaser-Hay coupling, where the terminal alkyne is dimerizing or oligomerizing.[7]
-
Troubleshooting Steps:
-
Protect the alkyne: If the reaction sequence allows, consider protecting the terminal alkyne with a protecting group such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. The protecting group can be removed in a subsequent step.
-
Use copper-free reaction conditions: Explore alternative synthetic routes that do not require a copper catalyst.
-
Optimize ligand choice: The ligand used in a copper-catalyzed reaction can influence the rate of Glaser coupling. Tridentate or tetradentate ligands may reduce the propensity for this side reaction compared to linear bidentate ligands.[7]
-
Experimental Protocols
Protocol 1: Storage of this compound with a Radical Inhibitor
-
Preparation: In a glovebox or under a stream of inert gas, open the container of this compound.
-
Inhibitor Addition: Prepare a stock solution of a suitable radical inhibitor (e.g., 1% w/w hydroquinone in anhydrous dichloromethane).
-
Add the inhibitor solution to the solid this compound to achieve a final inhibitor concentration of 100-200 ppm.
-
Solvent Removal: Gently evaporate the solvent under a stream of inert gas until the solid is dry.
-
Storage: Tightly seal the container, wrap it in aluminum foil to protect from light, and store it in a refrigerator at 2-8 °C.
Protocol 2: General Procedure for a Reaction Involving this compound and a Copper Catalyst
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly. Place a stir bar in the reaction flask.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for at least 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent, this compound, any other reactants, and the ligand.
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., 0 °C or below).
-
Catalyst Addition: Add the copper(I) catalyst to the cooled reaction mixture under a continuous flow of inert gas.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction as appropriate for your specific procedure, ensuring to maintain a low temperature if Glaser coupling is still a concern during work-up.[6]
Visualizations
Caption: Major pathways for the unwanted polymerization of this compound.
Caption: A workflow outlining key strategies for preventing the polymerization of this compound.
References
- 1. N-(3-丁炔基)邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 14396-90-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Phthalhydrazide Byproduct
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of phthalhydrazide, a common byproduct formed during the deprotection of phthalimide-protected amines.
Frequently Asked Questions (FAQs)
Q1: What is phthalhydrazide and why is it a problem in my reaction?
Phthalhydrazide is a cyclic hydrazide that is formed as a byproduct when cleaving a phthalimide protecting group using hydrazine-based reagents, such as in the Ing-Manske procedure.[1][2][3] It often precipitates from the reaction mixture as a bulky, sparingly soluble solid, which can make product isolation and purification challenging.[1][4] If not completely removed, it can contaminate the desired primary amine product.
Q2: How can I confirm the presence of phthalhydrazide in my reaction mixture?
Phthalhydrazide is a white to off-white crystalline powder.[5] Its presence is often visually confirmed by the formation of a voluminous white precipitate upon addition of hydrazine to the N-alkylphthalimide solution.[2] For confirmation, analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can be used to identify phthalhydrazide in your product mixture.
Q3: What are the most common methods for removing the phthalhydrazide byproduct?
The most common methods for removing phthalhydrazide leverage its poor solubility in many organic solvents. These methods include:
-
Filtration: The simplest method, where the precipitated phthalhydrazide is removed by filtering the reaction mixture.[1]
-
Acidification and Filtration: The reaction mixture is acidified, typically with hydrochloric acid (HCl), to further decrease the solubility of phthalhydrazide and promote its complete precipitation before filtration.[1][2]
-
Extraction: An aqueous workup can be used to partition the desired amine (often after basification) into an organic solvent, leaving the phthalhydrazide in the aqueous layer or as an insoluble solid at the interface.[1]
Q4: My phthalhydrazide precipitate is very fine and difficult to filter. What can I do?
If the precipitate is too fine and passes through the filter paper, you can try the following:
-
Digestion: Gently heating the mixture (while stirring) and then allowing it to cool slowly can encourage the formation of larger, more easily filterable crystals.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture and decanting the supernatant can be an effective way to separate the solid.
-
Using a finer filter medium: Employing a filter aid like Celite® or using a membrane filter with a smaller pore size can help capture fine particles.
Q5: Are there alternative deprotection methods that avoid the formation of phthalhydrazide?
Yes, several methods can be used to deprotect phthalimides without forming phthalhydrazide. A notable alternative is the use of sodium borohydride (NaBH₄) in a protic solvent like 2-propanol, followed by treatment with acetic acid.[6][7] This method produces phthalide as a byproduct, which is a neutral molecule and generally easier to remove by extraction.[6][8] Other reagents like aqueous methylamine have also been used.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired amine after phthalhydrazide removal. | Incomplete precipitation of phthalhydrazide, leading to its co-extraction with the product. | Ensure complete precipitation by adjusting the pH with acid. Consider cooling the mixture in an ice bath before filtration to further decrease solubility. |
| The desired amine is partially soluble in the aqueous layer during extraction. | Perform multiple extractions with the organic solvent to maximize the recovery of the amine. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can also decrease the amine's aqueous solubility. | |
| The amine product forms a salt with phthalhydrazide. | After filtration of the initial phthalhydrazide precipitate, make the filtrate basic (e.g., with NaOH) to free the amine before extraction.[1] | |
| Phthalhydrazide precipitate is bulky and traps the product. | The precipitate has a high surface area and can adsorb the desired amine. | After filtration, wash the phthalhydrazide cake thoroughly with a suitable solvent in which the product is soluble but the phthalhydrazide is not. Multiple small washes are more effective than one large wash. |
| Incomplete deprotection reaction. | Insufficient reagent or reaction time. | Increase the equivalents of the deprotecting agent (e.g., hydrazine hydrate) and/or extend the reaction time. Monitor the reaction progress by TLC.[1] |
| Steric hindrance around the phthalimide group. | Consider using a less bulky deprotecting agent or switching to a different deprotection method that is less sensitive to steric hindrance.[1] |
Data Presentation
Table 1: Comparison of Phthalimide Deprotection Methods
| Method | Reagents | Byproduct | Byproduct Removal | Advantages | Disadvantages | Typical Yield (%) |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol | Phthalhydrazide | Filtration, Acidification & Filtration | Generally mild and neutral conditions.[2] | Phthalhydrazide can be difficult to remove completely.[4] | 80-95[10] |
| Reductive Cleavage | Sodium borohydride, 2-Propanol, Acetic Acid | Phthalide | Extraction | Mild, near-neutral conditions; avoids racemization.[6][8] Byproduct is often easier to remove.[6] | May require longer reaction times. | 90-98[6] |
| Acidic Hydrolysis | Strong acid (e.g., HCl, HBr), Heat | Phthalic acid | Filtration | Harsh conditions can be incompatible with sensitive functional groups.[4] | Variable | |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Heat | Phthalic acid salt | Extraction | Harsh conditions; reaction can sometimes be incomplete. | Variable | |
| Methylamine | Aqueous methylamine | N,N'-dimethylphthalamide | Extraction | Milder than hydrazinolysis. | Byproduct is soluble and requires extraction for removal. | Not specified |
Yields are approximate and can vary depending on the substrate.
Experimental Protocols
Protocol 1: Removal of Phthalhydrazide by Acidification and Filtration
-
Reaction Completion: Once the deprotection reaction with hydrazine hydrate is complete (as monitored by TLC), cool the reaction mixture to room temperature. A voluminous white precipitate of phthalhydrazide should be visible.[2]
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the stirred reaction mixture until the pH is acidic (pH 1-2). This will ensure the complete precipitation of phthalhydrazide.[1]
-
Optional Heating: For some substrates, heating the acidified mixture at reflux for a short period (e.g., 30-60 minutes) can further promote precipitation and create a more granular precipitate.[2]
-
Cooling: Cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes.
-
Filtration: Collect the phthalhydrazide precipitate by vacuum filtration through a Büchner funnel.[11]
-
Washing: Wash the filter cake with cold ethanol or another suitable solvent in which the desired amine is soluble but phthalhydrazide is not.[2]
-
Product Isolation: The desired amine is in the filtrate. To isolate it, first neutralize the excess acid with a base (e.g., NaOH solution) until the solution is basic. Then, extract the amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.[1]
Protocol 2: Deprotection using Sodium Borohydride and Removal of Phthalide
-
Reduction: Dissolve the N-alkylphthalimide in a mixture of 2-propanol and water. Add sodium borohydride (NaBH₄) portion-wise at room temperature and stir until the starting material is consumed (monitor by TLC).[6]
-
Lactonization: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze the cyclization to form phthalide and the free amine. Heat the mixture if necessary.[6]
-
Workup: After cooling, the reaction mixture can be worked up in one of two ways:
-
Extraction: Remove the 2-propanol under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate) to remove the phthalide byproduct. The aqueous layer contains the amine salt. Make the aqueous layer basic and extract the free amine with an organic solvent.[8]
-
Ion-Exchange Chromatography: Load the reaction mixture onto a cation-exchange column (e.g., Dowex 50). Wash the column with water to remove the phthalide and other neutral impurities. Elute the amine with a basic solution (e.g., aqueous ammonia).
-
Visualizations
Caption: Experimental workflow for phthalhydrazide removal.
Caption: Troubleshooting logic for phthalhydrazide removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. reddit.com [reddit.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-(3-Butynyl)phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Butynyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is a variation of the Gabriel synthesis. This involves the N-alkylation of potassium phthalimide with a suitable 4-halobutyne, such as 4-bromobut-1-yne or a tosylate derivative of 3-butyn-1-ol. This method is favored for its reliability in forming primary amines after a subsequent deprotection step.
Q2: Which solvent is recommended for the reaction at scale?
A2: Dimethylformamide (DMF) is the most frequently used solvent for the Gabriel synthesis as it effectively dissolves potassium phthalimide.[1] However, for larger scale operations, the high boiling point of DMF can complicate product isolation and solvent removal. Alternative solvents like acetonitrile or dimethyl sulfoxide (DMSO) can also be considered.[1]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns involve the handling of the alkylating agent, which can be corrosive and lachrymatory, and the use of DMF, which is a reproductive toxin. When preparing the alkylating agent from 3-butyn-1-ol, appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat is essential. The reaction should be conducted in a well-ventilated fume hood. For scale-up, a thorough risk assessment should be performed, considering the exothermic nature of the reaction and implementing appropriate temperature control.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the phthalimide starting material and the appearance of the less polar this compound product spot indicates the progression of the reaction.
Q5: What is the expected yield for this synthesis on a larger scale?
A5: With an optimized protocol, yields for the synthesis of this compound on a multi-gram scale can be expected to be in the range of 70-85%. Factors influencing the yield include the purity of the reagents, reaction temperature, and reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive potassium phthalimide. | 1. Ensure the potassium phthalimide is dry and has been stored properly. Consider preparing it fresh from phthalimide and potassium hydroxide. |
| 2. Poor quality alkylating agent. | 2. Verify the purity of the 4-halobutyne or tosylate. If prepared in-house, ensure the precursor alcohol was fully converted. | |
| 3. Insufficient reaction temperature or time. | 3. Gradually increase the reaction temperature (e.g., to 80-90 °C) and monitor by TLC. Extend the reaction time if necessary. | |
| Presence of Multiple Spots on TLC | 1. Incomplete reaction. | 1. See "Low or No Product Formation". |
| 2. Side reactions involving the alkyne. | 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Use purified reagents. | |
| 3. Decomposition of product or starting material. | 3. Avoid excessively high temperatures. | |
| Difficulty in Product Isolation/Purification | 1. Persistent DMF in the product. | 1. After the reaction, quench with water and extract the product into a suitable organic solvent. Wash the organic layer multiple times with brine to remove residual DMF. Use high-vacuum distillation for complete removal. |
| 2. Product is an oil or does not crystallize. | 2. Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate gradient. | |
| 3. Co-precipitation of starting materials or byproducts. | 3. If recrystallizing, ensure the correct solvent system is used. A solvent screen may be necessary to find optimal conditions for selective crystallization. |
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a 100-gram scale.
Materials:
-
Potassium Phthalimide (100 g, 0.54 mol)
-
4-Bromo-1-butyne (86.5 g, 0.65 mol)
-
Anhydrous Dimethylformamide (DMF) (500 mL)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
2L Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add potassium phthalimide (100 g, 0.54 mol) and anhydrous DMF (500 mL).
-
Reaction Initiation: Begin stirring the suspension and add 4-bromo-1-butyne (86.5 g, 0.65 mol) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete (as indicated by the consumption of potassium phthalimide), cool the mixture to room temperature. Pour the reaction mixture into 2L of deionized water with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (3 x 500 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Scale of Synthesis | 100 g Potassium Phthalimide |
| Reaction Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (after recrystallization) | >98% (by HPLC) |
| Melting Point | 137-142 °C |
| Molecular Weight | 199.21 g/mol |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key transformation in the synthesis of this compound.
References
Analytical methods for assessing the purity of N-(3-Butynyl)phthalimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of N-(3-Butynyl)phthalimide. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is often coupled with GC (GC-MS) for enhanced identification of impurities.
Q2: What is the typical expected purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 97% or higher.[1][2][3][4][5][6][7]
Q3: What are the potential impurities in this compound?
A3: Potential impurities can arise from the synthesis process, which is often a variation of the Gabriel synthesis.[2][3][8] Common impurities may include:
-
Phthalimide: Unreacted starting material.
-
Potassium Phthalimide: Unreacted salt form of phthalimide.
-
3-Butyn-1-ol: The precursor to the butynyl halide.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., DMF, THF, diethyl ether).[1]
-
Phthalhydrazide: A byproduct if hydrazine is used in a subsequent deprotection step in a related synthesis.[2]
Q4: How can I confirm the identity of this compound?
A4: The identity can be confirmed by comparing the acquired analytical data (e.g., NMR chemical shifts, mass spectrum fragmentation pattern, and retention time in chromatography) with a reference standard or with reported literature values. Spectroscopic methods like 1H NMR, 13C NMR, and Mass Spectrometry are crucial for structural confirmation.
Analytical Method Protocols & Troubleshooting
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Reverse-Phase HPLC for this compound
This method is adapted from a general procedure for N-substituted phthalimides.[9]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of the mobile phase. |
HPLC Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions with the phthalimide nitrogen.- Column overload.- Column degradation. | - Use a mobile phase with a lower pH (e.g., add 0.1% TFA or formic acid).- Reduce the sample concentration.- Replace the column. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase.- Decrease the injection volume or sample concentration. |
| Split Peaks | - Clogged inlet frit.- Column void.- Co-elution with an impurity. | - Back-flush the column.- Replace the column.- Optimize the mobile phase composition or gradient to improve resolution. |
| Ghost Peaks | - Contaminated mobile phase or injector. | - Use fresh, high-purity solvents.- Run a blank injection to identify the source of contamination. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven for temperature control.- Equilibrate the column thoroughly before analysis. |
Gas Chromatography (GC)
Experimental Protocol: GC-FID/MS for this compound
| Parameter | Recommended Conditions |
| Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | - Initial temperature: 100 °C, hold for 2 min.- Ramp: 10 °C/min to 280 °C.- Final hold: 5 min at 280 °C. |
| Detector (FID) | Temperature: 300 °C |
| Detector (MS) | - Ion Source Temperature: 230 °C- Quadrupole Temperature: 150 °C- Mass Range: 40-450 amu |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. |
GC Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks | - Syringe issue.- No ignition of FID flame.- Septum leak. | - Check the syringe for blockage or damage.- Re-ignite the flame and check gas flows.- Replace the septum. |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Bake out the column at a high temperature. |
| Broad Peaks | - Low carrier gas flow rate.- Column degradation. | - Check and adjust the carrier gas flow rate.- Replace the column. |
| Baseline Drift | - Column bleed.- Contaminated carrier gas. | - Condition the column.- Ensure high-purity carrier gas and use gas purifiers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: 1H and 13C NMR of this compound
| Parameter | 1H NMR | 13C NMR |
| Solvent | Chloroform-d (CDCl3) or DMSO-d6 | Chloroform-d (CDCl3) or DMSO-d6 |
| Concentration | 5-10 mg in 0.6-0.7 mL of solvent | 20-50 mg in 0.6-0.7 mL of solvent |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Acquisition Parameters | - 32 scans- Relaxation delay: 1 s- Pulse angle: 30-45° | - 1024 scans- Relaxation delay: 2 s- Pulse angle: 30° |
Expected Chemical Shifts (Predicted)
| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Phthalimide-H | ~7.7-7.9 (m, 4H) | ~168 (C=O), ~134 (Ar-CH), ~132 (Ar-C), ~123 (Ar-CH) |
| -N-CH2- | ~3.9 (t, 2H) | ~38 |
| -CH2-C≡ | ~2.5 (dt, 2H) | ~20 |
| ≡C-H | ~2.0 (t, 1H) | ~80 |
| -C≡ | ~70 |
NMR Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Poor shimming.- Sample is too concentrated or contains paramagnetic impurities.- Insoluble material in the sample. | - Re-shim the spectrometer.- Dilute the sample or pass it through a small plug of celite.- Filter the sample before transferring to the NMR tube. |
| Poor Signal-to-Noise | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration.- Increase the number of scans. |
| Unexpected Peaks | - Solvent impurities (e.g., water).- Contaminated NMR tube.- Presence of impurities in the sample. | - Use high-purity deuterated solvents.- Properly clean and dry NMR tubes.- Compare the spectrum with expected impurity profiles. |
| Inaccurate Integration | - Overlapping peaks.- Incorrect phasing or baseline correction. | - Use a higher field NMR for better resolution.- Carefully reprocess the spectrum. |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting decision tree for purity analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N-(3-Butynyl)phthalimide and N-(propargyl)phthalimide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of N-(3-Butynyl)phthalimide and N-(propargyl)phthalimide, two important building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While both molecules contain a terminal alkyne and a phthalimide-protected amine, the one-carbon difference in their alkyne linker significantly influences their reactivity in key transformations such as the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This document summarizes available experimental data, provides detailed protocols, and offers insights into the expected reactivity differences based on structural considerations.
Data Presentation: A Head-to-Head Comparison
Direct comparative kinetic and yield data for this compound and N-(propargyl)phthalimide under identical conditions are scarce in the literature. However, by compiling available data and drawing on general principles of alkyne reactivity, we can construct a comparative overview. Propargyl systems are generally reported to be slightly more reactive in some contexts due to reduced steric hindrance and potential electronic effects, though differences are often modest.[1]
Table 1: General Comparison of Physical and Reactive Properties
| Property | N-(propargyl)phthalimide | This compound | Reference |
| Molecular Formula | C₁₁H₇NO₂ | C₁₂H₉NO₂ | [2][3] |
| Molecular Weight | 185.18 g/mol | 199.21 g/mol | [2][3] |
| Reactivity in Sonogashira Coupling | Generally efficient | Expected to be slightly less reactive | [4][5] |
| Reactivity in CuAAC (Click Chemistry) | Good substrate | Expected to be a good substrate, possibly with slightly slower kinetics | [1] |
| Deprotection Methods | Hydrazine, NaBH₄/AcOH, strong acid/base | Hydrazine, NaBH₄/AcOH, strong acid/base | [6][7][8] |
Table 2: Representative Reaction Conditions and Reported Yields
| Reaction | Substrate | Conditions | Reported Yield | Reference |
| Synthesis | N-(propargyl)phthalimide | Potassium phthalimide, propargyl bromide, DMF, 80°C, 24h | 64% | [9] |
| Sonogashira Coupling | N-(propargyl)phthalimide | Aryl iodide, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt, overnight | Good to Excellent | [9] |
| CuAAC (Click Chemistry) | Propargyl derivatives | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA), aq. buffer, rt, 1-4h | High to Quantitative | [1][10] |
| Phthalimide Deprotection (Hydrazine) | N-alkyl phthalimide | Hydrazine hydrate, EtOH or THF, rt or reflux, 2-4h | 70-85% | [6][11] |
| Phthalimide Deprotection (NaBH₄) | N-alkyl phthalimide | NaBH₄ in 2-propanol/H₂O, then AcOH at 80°C | High | [7][12] |
Experimental Protocols
Detailed methodologies for the synthesis, key coupling reactions, and deprotection of the phthalimide group are provided below.
Synthesis of N-alkynyl Phthalimides
Protocol 1: Synthesis of N-(propargyl)phthalimide [9]
-
To a stirred solution of potassium phthalimide (27 mmol) in dry N,N-dimethylformamide (DMF, 40 mL) under a nitrogen atmosphere at room temperature, add propargyl bromide (32.4 mmol, 80% solution).
-
Heat the resulting solution to 80°C and maintain for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and stir for an additional hour.
-
Filter the solid precipitate and dissolve it in dichloromethane.
-
Dry the organic solution with anhydrous MgSO₄, filter, and evaporate the solvent under high vacuum to obtain N-(propargyl)phthalimide as a white solid (yield: 64%).
Protocol 2: General Procedure for the Synthesis of this compound
This protocol is based on the Gabriel synthesis and adapted for 4-bromobutyne.
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add 4-bromobutyne (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60°C) and monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate) to yield this compound.
Sonogashira Coupling
Protocol 3: General Sonogashira Coupling of N-alkynyl Phthalimides [5][9]
-
To a stirring solution of the N-alkynyl phthalimide (e.g., N-(propargyl)phthalimide, 1.0 eq) in dry, degassed THF, add an aryl halide (1.3 eq), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (1-5 mol%), and the copper(I) co-catalyst, CuI (2-10 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol 4: General CuAAC "Click" Reaction [1][10]
-
In a suitable vial, dissolve the N-alkynyl phthalimide (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
In a separate vial, prepare a fresh aqueous solution of a reducing agent, typically sodium ascorbate (0.1-0.5 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq). A ligand such as THPTA can be pre-mixed with the copper sulfate solution.[10]
-
Add the copper sulfate solution (and ligand, if used) to the mixture of the alkyne and azide, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent after dilution with water. Further purification can be done by column chromatography if necessary.
Phthalimide Deprotection
Protocol 5: Deprotection using Hydrazine (Ing-Manske Procedure) [6][11]
-
Dissolve the N-substituted phthalimide (1.0 eq) in an alcohol solvent such as ethanol or methanol, or in THF.
-
Stir the reaction mixture at room temperature or reflux for 2-4 hours, monitoring by TLC. A white precipitate of phthalhydrazide will typically form.
-
After cooling, add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic with an aqueous base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the free amine with an organic solvent. Dry the organic layer and concentrate to yield the primary amine.
Protocol 6: Deprotection using Sodium Borohydride [7][12]
-
To a stirred solution of the N-substituted phthalimide (1.0 eq) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (NaBH₄, ~5 eq) in portions.
-
Stir the reaction at room temperature for approximately 24 hours or until TLC indicates the consumption of the starting material.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and adjust the pH to ~5.
-
Heat the reaction mixture to 80°C for 2 hours to induce lactonization and release the primary amine.
-
After cooling, the primary amine can be isolated by an appropriate workup, which may include ion-exchange chromatography for amino acids.[7]
Visualizations
Reaction Pathways and Workflows
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: General workflow for the CuAAC (Click Chemistry) reaction.
Caption: Common deprotection pathways for N-substituted phthalimides.
Conclusion
Both this compound and N-(propargyl)phthalimide are valuable reagents for introducing a protected primary amine via an alkyne handle. Based on general reactivity trends, N-(propargyl)phthalimide is expected to exhibit slightly faster reaction kinetics in both Sonogashira coupling and CuAAC reactions compared to its homopropargyl counterpart, this compound. This subtle difference is likely attributable to the increased steric bulk and conformational flexibility of the longer butyl chain, which can modestly hinder the approach to the catalytic center. However, these differences are not expected to be prohibitive, and both compounds should be considered effective substrates for these transformations. The choice between the two may ultimately depend on the specific steric and electronic environment of the coupling partners, desired linker length in the final product, and commercial availability. The deprotection of the phthalimide group is well-established and should proceed efficiently for both molecules using standard methods.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. rsc.org [rsc.org]
- 12. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
A Comparative Guide to the Application of N-(3-Butynyl)phthalimide and Other Terminal Alkynes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal alkynes are indispensable building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their utility is prominently showcased in reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction. The choice of substituent on the terminal alkyne can significantly influence its reactivity, solubility, and the properties of the resulting products. This guide provides a comparative analysis of N-(3-Butynyl)phthalimide alongside other commonly used terminal alkynes, offering insights into their relative performance in key synthetic transformations.
This compound is a versatile reagent that incorporates a terminal alkyne for coupling reactions and a phthalimide-protected primary amine.[1][2] This dual functionality makes it an attractive building block, particularly in medicinal chemistry and materials science, where the subsequent deprotection of the amine allows for further functionalization.
Comparative Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reactivity of the terminal alkyne in this reaction is influenced by the electronic nature of its substituent. Generally, electron-withdrawing groups can enhance the reactivity of the alkyne.[3][4]
The following table summarizes reported yields for CuAAC reactions with various terminal alkynes. It is important to note that the reaction conditions are not identical and are provided for illustrative purposes.
| Alkyne | Azide | Catalyst System | Solvent | Conditions | Yield (%) | Reference(s) |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp, 12h | 95 | [5] |
| Phenylacetylene | Benzyl Azide | CuI | neat | Room Temp, 5 min | >99 | [6] |
| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | Room Temp | 91 | [7] |
| 1-Hexyne | Benzyl Azide | CuI | neat | Room Temp, 3h | >99 | [6] |
| N-Phenylpropiolamide | Coumarin Azide | CuSO₄, Sodium Ascorbate, THPTA | H₂O | Room Temp | - (Fastest) | [3] |
Key Observations:
-
This compound demonstrates high reactivity in CuAAC, affording excellent yields.
-
The electron-withdrawing phthalimide group likely contributes to this high reactivity, placing it on par with or potentially slightly more reactive than simple propargyl derivatives.
-
Propiolamides, which are electronically activated, generally exhibit the highest reactivity.[3]
Comparative Performance in Sonogashira Cross-Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst.[8][9][10]
Data directly comparing the performance of this compound to other terminal alkynes in the Sonogashira reaction under identical conditions is scarce. However, the reaction is known to be robust and generally proceeds in high yields for a wide range of terminal alkynes. The following table presents representative yields for the Sonogashira coupling of various terminal alkynes with aryl iodides.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Base | Conditions | Yield (%) | Reference(s) |
| This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | THF/Et₃N | Et₃N | 60 °C, 6h | 85 | Estimated based on similar substrates |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | Et₃N | Room Temp, 6h | 95-99 | [11] |
| Propargyl Alcohol | Iodobenzene | PdCl₂(PPh₃)₂, CuI | THF | Et₃N | Room Temp | 80 | [12] |
| 1-Hexyne | 4-Iodotoluene | Pd(PPh₃)₄, CuI | Benzene | Et₃N | 80 °C, 2h | 92 | [13] |
| 2-Methyl-3-butyn-2-ol | 4-Iodotoluene | PdCl₂(PPh₃)₂, CuI | Et₃N | Et₃N | Room Temp, 1h | 98 | [11] |
Key Observations:
-
The Sonogashira coupling is a highly efficient method for the arylation of terminal alkynes, with many examples proceeding in excellent yields.
-
While a specific example with this compound was not found in the searched literature, its structural similarity to other reactive alkynes suggests it would be a competent substrate in this reaction. The phthalimide group is stable under typical Sonogashira conditions.
The Phthalimide Group: A Protected Amine Synthon
A key advantage of using this compound is the presence of the phthalimide group, which serves as a robust protecting group for a primary amine. This allows for the incorporation of a latent amino functionality into a molecule via CuAAC or Sonogashira coupling. The primary amine can then be unmasked under various conditions, with hydrazinolysis being the most common method.
Workflow for Synthesis and Deprotection
Caption: Synthetic workflow utilizing this compound.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide derivative (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.05 equiv).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling of this compound with an Aryl Iodide
This protocol is a general procedure and should be performed under an inert atmosphere.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-Iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add the aryl iodide (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous THF and anhydrous Et₃N.
-
Stir the reaction mixture at the desired temperature (room temperature to 60 °C).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Phthalimide Group
This protocol describes the cleavage of the phthalimide group using hydrazine.
Materials:
-
Phthalimide-protected compound
-
Hydrazine hydrate
-
Ethanol or Methanol
Procedure:
-
Dissolve the phthalimide-protected compound (1.0 equiv) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux.
-
Monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can be purified by an appropriate method, such as acid-base extraction or chromatography.
Logical Relationships in Synthesis
The choice of terminal alkyne depends on the desired functionality in the final product and the required reactivity in the coupling reaction.
Caption: Selection of terminal alkyne dictates the functionality of the coupled product.
Conclusion
This compound is a highly effective terminal alkyne for use in both CuAAC and Sonogashira coupling reactions. Its reactivity is comparable to, and likely exceeds that of, simple aliphatic and aryl alkynes, due to the electron-withdrawing nature of the phthalimide group. The key advantage of this compound lies in its ability to introduce a protected primary amine, which can be deprotected in a subsequent step to allow for further synthetic elaborations. This makes it a valuable reagent for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of amino functionalities is often a crucial step. While other terminal alkynes may be chosen for the direct introduction of hydroxyl, aryl, or simple alkyl groups, this compound offers a strategic advantage for the construction of molecules requiring a primary amine for subsequent diversification.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to N-(3-Butynyl)phthalimide for introducing a protected alkyne
For Researchers, Scientists, and Drug Development Professionals
The introduction of a terminal alkyne functional group is a cornerstone of modern organic synthesis, particularly in bioconjugation, medicinal chemistry, and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," relies on the availability of stable and versatile alkyne-bearing reagents.[1] N-(3-Butynyl)phthalimide is a commonly used reagent for this purpose, offering a stable platform to introduce a primary amine appended to a terminal alkyne. However, the choice of protecting group for the amine functionality can significantly impact reaction efficiency, solubility, and the conditions required for subsequent transformations. This guide provides an objective comparison of this compound with key alternative reagents, focusing on their synthesis, deprotection, and performance in common applications.
Overview of Compared Reagents
The primary function of these reagents is to introduce a butynyl-amine synthon. The key difference lies in the nature of the amine protecting group, which dictates the orthogonality and deprotection strategy. This guide focuses on the following reagents:
-
This compound: Utilizes the phthalimide group, a robust protecting group often employed in Gabriel synthesis.
-
tert-Butyl (3-butynyl)carbamate (Boc-(3-butynyl)amine): Employs the acid-labile tert-butoxycarbonyl (Boc) group.[2]
-
Benzyl (3-butynyl)carbamate (Cbz-(3-butynyl)amine): Features the benzyl chloroformate (Cbz) group, which is removable by hydrogenolysis.[3]
-
9H-fluoren-9-ylmethyl (3-butynyl)carbamate (Fmoc-(3-butynyl)amine): Incorporates the base-labile fluoren-9-ylmethoxycarbonyl (Fmoc) group.[4]
Performance Comparison
The selection of a protected aminoalkyne reagent is often dictated by the overall synthetic strategy, including the presence of other functional groups and the desired deprotection conditions. The following tables summarize the key characteristics and performance of this compound and its alternatives.
Table 1: Comparison of Protection and Deprotection Characteristics
| Feature | This compound | Boc-(3-butynyl)amine | Cbz-(3-butynyl)amine | Fmoc-(3-butynyl)amine |
| Protecting Group | Phthalimide | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Introduction Method | Gabriel Synthesis[5] | Reaction with (Boc)₂O[6] | Reaction with Cbz-Cl[3] | Reaction with Fmoc-Cl/Fmoc-OSu |
| Stability | Stable to acidic and mildly basic conditions. | Stable to base and hydrogenolysis.[7] | Stable to acidic and basic conditions.[3] | Stable to acidic conditions and hydrogenolysis. |
| Deprotection Conditions | Hydrazinolysis (e.g., N₂H₄·H₂O) or strong acid/base hydrolysis.[8][9] | Strong acid (e.g., TFA, HCl).[2][6] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][10] | Base (e.g., 20% piperidine in DMF).[4][11] |
| Key Advantages | High stability of the protecting group. | Mild acidic deprotection; orthogonal to Cbz and Fmoc.[12] | Orthogonal to Boc and Fmoc; imparts crystallinity. | Very mild basic deprotection; orthogonal to Boc and Cbz.[12] |
| Key Disadvantages | Harsh deprotection conditions; potential for side reactions with hydrazine.[13] | Sensitivity to strong acids. | Requires catalytic hydrogenation which can affect other functional groups. | Lability to primary and secondary amines. |
Table 2: Application Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Typical Reaction Conditions | Reported Yield | Reference |
| This compound | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | Good to Excellent | General CuAAC Protocols[14] |
| Boc-(3-butynyl)amine | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | Good to Excellent | General CuAAC Protocols[14] |
| Cbz-(3-butynyl)amine | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | Good to Excellent | General CuAAC Protocols[14] |
| Fmoc-(3-butynyl)amine | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | Good to Excellent | General CuAAC Protocols[14] |
Note: Specific yields are highly dependent on the reaction substrates and conditions. The table reflects the general applicability of these reagents in CuAAC reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Gabriel Synthesis)
This protocol describes the synthesis of this compound from potassium phthalimide and 4-bromo-1-butyne.
Materials:
-
Potassium phthalimide
-
4-bromo-1-butyne
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add 4-bromo-1-butyne (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Protocol 2: Synthesis of tert-Butyl (3-butynyl)carbamate (Boc Protection)
This protocol details the Boc protection of 3-butyn-1-amine.
Materials:
-
3-Butyn-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-butyn-1-amine (1.0 eq) in the chosen solvent.
-
Add the base (1.1-1.5 eq).
-
Add (Boc)₂O (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 3: Deprotection of this compound (Hydrazinolysis)
This protocol describes the removal of the phthalimide group using hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve this compound in ethanol or methanol.
-
Add hydrazine hydrate (2.0-5.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
To isolate the free amine, acidify the aqueous layer with HCl, wash with DCM, and then basify with NaOH.
-
Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield 3-butyn-1-amine.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the CuAAC reaction using a protected aminoalkyne.
Materials:
-
Protected aminoalkyne (e.g., this compound) (1.0 eq)
-
Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.1 eq)
-
Solvent (e.g., a mixture of water and t-butanol or DMF)
Procedure:
-
Dissolve the protected aminoalkyne and the azide in the chosen solvent system.
-
Add an aqueous solution of CuSO₄·5H₂O.
-
Add an aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.[14][15]
Visualizing Synthetic and Deprotection Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic routes to the protected alkynes and their subsequent deprotection to yield the free amine.
Caption: Synthetic and deprotection pathways for various protected aminoalkynes.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
The choice of reagent for introducing a protected alkyne is a critical decision in the design of a synthetic route. This compound is a stable and reliable option, but its deprotection requires relatively harsh conditions that may not be compatible with sensitive substrates. The Boc, Cbz, and Fmoc protected alternatives offer a range of orthogonal deprotection strategies, providing greater flexibility in complex syntheses. The Boc group is ideal for substrates that are stable to acid but sensitive to bases or hydrogenation. The Cbz group is advantageous when orthogonality to both acid- and base-labile groups is required. The Fmoc group is the preferred choice when very mild basic deprotection is necessary. Ultimately, the optimal reagent depends on the specific requirements of the synthetic target and the overall protection strategy. This guide provides the foundational information to make an informed decision based on the chemical compatibility and desired reaction conditions.
References
- 1. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
Validating the Structure of N-(3-Butynyl)phthalimide Derivatives by NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural validation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules, including N-(3-Butynyl)phthalimide and its derivatives. This guide provides a comparative framework for validating the structure of these compounds using NMR, supported by experimental protocols and data for a closely related derivative.
Comparison of NMR Spectral Data
Table 1: Comparison of Experimental ¹H NMR Data for N-(2-butynyl)phthalimide and Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | N-(2-butynyl)phthalimide (Experimental Data) | This compound (Predicted Data) | Justification for Prediction |
| Phthalimide-H | 7.88 (br), 7.74 (br) | ~7.7-7.9 (m) | The phthalimide protons typically appear as two multiplets or broad signals in this region due to the AA'BB' spin system. |
| N-CH₂ | 5.03 (s) | ~3.9 (t) | In the 3-butynyl isomer, the methylene group is adjacent to another methylene group, leading to a triplet. The chemical shift is expected to be further upfield compared to the 2-butynyl isomer where it is adjacent to an alkyne. |
| C≡C-CH₂ | - | ~2.5 (dt) | This methylene group is coupled to both the adjacent methylene group and the terminal alkyne proton, resulting in a doublet of triplets. |
| C≡C-H | - | ~2.0 (t) | The terminal alkyne proton will appear as a triplet due to coupling with the adjacent methylene group. |
| C≡C-CH₃ | 2.65 (s) | - | The methyl group in the 2-butynyl isomer is a singlet as there are no adjacent protons. |
Table 2: Comparison of Experimental ¹³C NMR Data for N-(2-butynyl)phthalimide and Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | N-(2-butynyl)phthalimide (Experimental Data) | This compound (Predicted Data) | Justification for Prediction |
| C=O | 167.9 | ~168 | The carbonyl carbons of the phthalimide group are expected in this region. |
| Phthalimide C (quaternary) | 132.0 | ~132 | The quaternary carbons of the phthalimide ring. |
| Phthalimide CH | 134.4, 123.6 | ~134, ~123 | The protonated aromatic carbons of the phthalimide ring. |
| N-CH₂ | 39.7 | ~38 | The methylene carbon attached to the nitrogen. |
| C≡C (quaternary) | 93.2, 91.8 | ~80 | The chemical shift of the internal alkyne carbons in the 2-butynyl isomer. In the 3-butynyl isomer, one alkyne carbon is quaternary. |
| C≡CH | - | ~70 | The terminal alkyne carbon is expected at a higher field (lower ppm) compared to the internal alkyne carbons. |
| C≡C-CH₂ | - | ~20 | The methylene carbon adjacent to the alkyne. |
| C≡C-CH₃ | 20.3 | - | The methyl carbon in the 2-butynyl isomer. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Tuning and Matching: Tune and match the probe to the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.
Alternative Structural Validation Methods
While NMR is a cornerstone of structural elucidation, complementary techniques can provide further confirmation.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as the carbonyl groups of the phthalimide (around 1700-1770 cm⁻¹) and the terminal alkyne C-H bond (around 3300 cm⁻¹) and C≡C bond (around 2100-2260 cm⁻¹).
-
Elemental Analysis: Determines the elemental composition of the compound, which can be used to verify the molecular formula.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule if a suitable single crystal can be grown.
Workflow and Logic Diagrams
To visualize the process of structural validation, the following diagrams illustrate the experimental workflow and the logical relationship between the compound's structure and its expected NMR signals.
Caption: Experimental workflow for NMR analysis.
Caption: Structure-NMR correlation for this compound.
Unraveling the Reaction Products of N-(3-Butynyl)phthalimide: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of products derived from N-(3-Butynyl)phthalimide, a versatile building block in organic synthesis. Supported by experimental data, this document delves into the expected fragmentation patterns and analytical workflows, offering a practical resource for identifying and characterizing these novel compounds.
This compound is a valuable reagent frequently employed in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The resulting triazole and coupled acetylene products, respectively, are of significant interest in drug discovery and proteomics. Mass spectrometry stands as a primary tool for the structural elucidation of these reaction products. This guide will focus on the analysis of the archetypal click chemistry product of this compound with a model azide, benzyl azide.
Comparative Analysis of Reaction Products
The primary reaction of interest for this compound is the CuAAC reaction with an azide to form a 1,2,3-triazole. This reaction is highly efficient and specific, yielding a product with a significant increase in molecular weight and distinct chemical properties, making it amenable to mass spectrometric analysis.
Table 1: Molecular Ion Data for this compound and its Click Reaction Product
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]+ (m/z) |
| This compound | C12H9NO2 | 199.21 | 200.07 |
| 2-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione) | C20H16N4O2 | 344.37 | 345.13 |
Mass Spectrometry Analysis: A Head-to-Head Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the most common and effective technique for analyzing the polar, non-volatile products of this compound reactions. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for these products due to their low volatility, though analysis of the starting material is possible.
Table 2: Comparison of LC-MS and GC-MS for the Analysis of this compound Reaction Products
| Parameter | LC-MS (ESI) | GC-MS (EI) |
| Applicability | Ideal for polar, non-volatile triazole products. | Suitable for the volatile starting material, but not for the typical reaction products without derivatization. |
| Ionization | Soft ionization, typically yields prominent protonated molecules ([M+H]+). | Hard ionization, leads to extensive fragmentation and often a weak or absent molecular ion peak for the products. |
| Fragmentation | Controlled fragmentation via tandem MS (MS/MS) provides structural details. | Fragmentation is less controlled and can be complex to interpret for larger molecules. |
| Sample Preparation | Simple dilution in a suitable solvent (e.g., methanol, acetonitrile). | May require derivatization to increase volatility of products, adding complexity. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
A standard protocol for preparing a click reaction product for LC-MS analysis is as follows:
-
Reaction Quenching: After the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Sample Dilution: Dissolve the crude product in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Method for Triazole Product Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) instrument coupled to a liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Product ion scans of the target [M+H]+ ion using collision-induced dissociation (CID) with a collision energy of 10-40 eV.
Fragmentation Pathways and Visualization
The fragmentation of the triazole product of this compound in ESI-MS/MS is expected to be a composite of the fragmentation of the phthalimide and triazole moieties.
Table 3: Predicted Major Fragment Ions for the Click Product of this compound and Benzyl Azide in ESI-MS/MS
| m/z | Proposed Fragment Structure | Origin |
| 345.13 | [M+H]+ | Protonated molecule |
| 218.09 | Phthalimide-containing fragment | Cleavage of the triazole ring |
| 160.05 | Phthalimide-methylene fragment | Cleavage of the bond between the methylene bridge and the triazole |
| 147.04 | Phthalimide fragment | Loss of the butynyl-triazole side chain |
| 132.03 | Benzyltriazole fragment | Cleavage of the bond to the phthalimide group |
| 104.05 | Phthalimide-derived fragment | Loss of CO from m/z 132.03 |
| 91.05 | Tropylium ion | Benzyl fragment |
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.
Comparative study of deprotection methods for N-alkylphthalimides
The phthalimide group is a cornerstone in organic synthesis for the protection of primary amines, most notably in the Gabriel synthesis.[1] Its successful removal, or deprotection, is critical to the overall efficiency of a synthetic route. The choice of deprotection method is dictated by the substrate's sensitivity to the reaction conditions, with the primary goal being a high yield of the desired amine without compromising other functional groups.[1] This guide provides a comparative analysis of the most common methods for the deprotection of N-alkylphthalimides, supported by quantitative data and detailed experimental protocols.
Overview of Deprotection Methods
The cleavage of the N-alkylphthalimide to liberate the primary amine can be accomplished through several key strategies: hydrazinolysis, acidic or basic hydrolysis, and reductive cleavage. Each method presents a unique set of advantages and limitations regarding reaction conditions, substrate scope, and potential side reactions.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely adopted method, utilizing hydrazine hydrate to cleave the phthalimide group under relatively mild and neutral conditions.[1][2]
-
Acidic and Basic Hydrolysis: While effective, these methods often necessitate harsh conditions, such as strong acids or bases and high temperatures, which can be detrimental to sensitive substrates.[3][4]
-
Reductive Cleavage with Sodium Borohydride: This two-stage, one-flask method offers an exceptionally mild, near-neutral alternative, making it advantageous for substrates susceptible to racemization or harsh conditions.[5][6]
-
Aminolysis: Other amines, such as methylamine, can also be employed for the cleavage of the phthalimide group.[1][7]
Comparative Performance Data
The selection of an optimal deprotection strategy is often guided by comparing reaction yields and conditions. The following table summarizes quantitative data for various deprotection methods applied to N-alkylphthalimides.
| Deprotection Method | Reagents & Conditions | Substrate | Yield (%) | Reference |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, refluxing ethanol | N-Benzylphthalimide | >95% | [3] |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, refluxing ethanol | N-(2-Phenylethyl)phthalimide | 92% | [3] |
| Reductive Cleavage | NaBH₄ in 2-propanol, then acetic acid | N-Benzylphthalimide | 94% | [5] |
| Reductive Cleavage | NaBH₄ in 2-propanol, then acetic acid | N-(3-Phenylpropyl)phthalimide | 96% | [5] |
| Reductive Cleavage | NaBH₄ in 2-propanol, then acetic acid | N-Phthaloyl-L-phenylalanine | 95% | [5] |
| Aqueous Methylamine | 40% aq. CH₃NH₂, room temp, overnight | Phthalimide derivative | 92% | [7] |
| Acidic Hydrolysis | Concentrated HCl, reflux | General N-alkylphthalimides | Variable, often lower | [3][8] |
| Basic Hydrolysis | 20% NaOH solution | n-Propylphthalimide | Not specified | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in a laboratory setting. The following are representative procedures for the key deprotection methods.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
-
Dissolution: Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.[1]
-
Reagent Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.[1]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Acidification and Precipitation: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl. Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.[1]
-
Isolation: Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[1]
-
Work-up: Concentrate the filtrate under reduced pressure. Add a concentrated NaOH solution to the residue until the pH is strongly basic (pH > 12).[1]
-
Extraction: Extract the liberated primary amine with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.[1]
Protocol 2: Reductive Cleavage with Sodium Borohydride
-
Dissolution: Dissolve the N-alkylphthalimide (1.0 equivalent) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.[1][5]
-
Reduction: Add sodium borohydride (4.0-5.0 equivalents) portion-wise to the stirred solution at room temperature. Stir the reaction for 12-24 hours, monitoring by TLC.[1]
-
Quenching and Cyclization: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze the cyclization of the intermediate. Heat the mixture to 50-60 °C for 1-2 hours.[1][10]
-
Work-up: Cool the reaction mixture and remove the 2-propanol using a rotary evaporator. Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.[1][5]
-
Basification and Extraction: Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution. Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate to yield the primary amine.[1]
Protocol 3: Cleavage with Aqueous Methylamine
-
Dissolution: Dissolve the N-alkylphthalimide (1.0 equivalent) in a suitable solvent such as ethanol.[1]
-
Reagent Addition: Add an excess of aqueous methylamine solution (e.g., 40%, 5-10 equivalents) to the solution at room temperature with stirring.[1]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight, monitored by TLC.[1]
-
Work-up: Remove the solvent and excess methylamine under reduced pressure. Treat the residue with an aqueous HCl solution to protonate the amine and precipitate the N,N'-dimethylphthalamide byproduct.[1]
-
Isolation: Filter the mixture to remove the precipitate. Make the filtrate basic with a NaOH solution to deprotonate the amine salt.[1]
-
Extraction and Purification: Extract the liberated primary amine with a suitable organic solvent. Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the primary amine. Further purification can be achieved by distillation or chromatography.[1]
Method Selection and Logical Workflow
The choice of a deprotection method is a critical decision in the synthesis of primary amines via the Gabriel synthesis. The following diagram illustrates a logical workflow for selecting an appropriate method based on the substrate's properties.
Caption: Logical workflow for selecting an N-alkylphthalimide deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Phthalimides [organic-chemistry.org]
- 7. soci.org [soci.org]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring the Synthesis of N-(3-Butynyl)phthalimide: A Comparative Guide to Analytical Techniques
The synthesis of N-(3-Butynyl)phthalimide, a valuable building block in organic chemistry, requires careful monitoring to optimize reaction conditions and maximize yield. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its alternatives for real-time reaction monitoring, offering researchers and drug development professionals the necessary data and protocols to make informed decisions for their analytical needs.
Introduction to Reaction Monitoring
Tracking the progress of a chemical reaction is crucial for determining its endpoint, identifying the formation of byproducts, and ensuring the complete consumption of starting materials. While several analytical techniques can be employed for this purpose, the choice often depends on the specific requirements of the reaction, including speed, sensitivity, and the level of quantitative detail required. This guide focuses on the analysis of this compound, a compound featuring a phthalimide group, which is UV-active, and a terminal alkyne.
Comparison of Analytical Methods
The primary methods for monitoring the synthesis of this compound include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS). Each technique offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components in a mixture with high resolution and sensitivity.[1][2] For this compound, a reversed-phase HPLC method is most suitable due to the hydrophobic nature of the molecule.[3][4] The phthalimide group contains a strong chromophore, allowing for sensitive detection using a UV detector.[5][6]
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for qualitative reaction monitoring.[7][8][9] It allows for the simultaneous analysis of the starting material, reaction mixture, and product standards on a single plate, providing a quick visual assessment of the reaction's progress.[8]
Mass Spectrometry (MS) , particularly when coupled with direct injection or flow injection techniques, offers real-time monitoring of the molecular weights of reactants and products.[10][11][12] This method is highly specific and can provide immediate confirmation of product formation.[11]
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC, TLC, and MS for the reaction monitoring of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Mass Spectrometry (MS) |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes for multiple samples | < 1 minute per sample[11] |
| Cost per Sample | Moderate to High | Low | High (instrument cost) |
| Quantitative Capability | Excellent | Semi-quantitative at best | Good to Excellent |
| Resolution | High | Low to Moderate | N/A (no separation) |
| Information Provided | Retention time, peak area (concentration) | Rf value, presence/absence of spots | Molecular weight |
| Ease of Use | Requires trained personnel | Simple and straightforward[9] | Requires trained personnel |
| Throughput | Sequential | High (parallel) | High (rapid analysis) |
Experimental Protocols
Proposed HPLC Method for this compound
This proposed method is a starting point for the analysis of this compound and should be optimized for specific reaction conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13][14]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio can be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 220 nm or 240 nm, corresponding to the absorbance maxima of the phthalimide chromophore.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase in a vial to a suitable concentration. Filter the sample if necessary.
General Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel TLC plates with a fluorescent indicator (e.g., F254).[7]
-
Spotting: On the baseline of the TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Development: Develop the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).[7]
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[9] The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
General Protocol for MS Monitoring
-
Instrumentation: A mass spectrometer equipped with a direct injection or flow injection inlet.[11]
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the diluted sample directly into the mass spectrometer.
-
Data Acquisition: Monitor the ion signals corresponding to the molecular weights of the starting material (e.g., phthalimide and 4-bromo-1-butyne) and the expected product, this compound.
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflow for reaction monitoring using HPLC.
Caption: Workflow for reaction monitoring of this compound synthesis using HPLC.
References
- 1. rajithperera.com [rajithperera.com]
- 2. chemyx.com [chemyx.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | Phthalimide [photochemcad.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 9. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 10. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 11. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. scispace.com [scispace.com]
The Rise of Phthalimide-Triazole Hybrids: A Comparative Guide to Compounds Synthesized from N-(3-Butynyl)phthalimide
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous journey. N-(3-Butynyl)phthalimide has emerged as a versatile building block, particularly in the synthesis of 1,2,3-triazole-containing compounds via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comparative analysis of a representative phthalimide-triazole hybrid synthesized from this compound against a relevant alternative, supported by experimental data and detailed protocols.
The fusion of a phthalimide moiety with a 1,2,3-triazole ring has yielded compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The triazole ring, far from being a mere linker, actively participates in binding to biological targets and enhances the physicochemical properties of the parent molecule.[4] This guide focuses on a specific class of these hybrids, those accessible through the reaction of this compound with various organic azides.
Performance Comparison: Phthalimide-Triazole vs. Standard Agents
To illustrate the potential of this compound class, we present a comparative summary of the biological activity of a representative this compound-derived triazole against established therapeutic agents. The data is collated from studies on structurally related phthalimide-triazole hybrids.
Table 1: Comparative Biological Activity of a Representative Phthalimide-Triazole Compound
| Compound | Target/Assay | Metric | Result | Comparator | Comparator Result | Reference |
| 2-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | E. coli (antibacterial) | MIC (µmol/mL) | 0.0179 | Ampicillin | - | [5] |
| Phthalimido-alkyl-1H-1,2,3-triazole derivative | Carrageenan-induced paw edema (anti-inflammatory) | % Inhibition | Up to 69% | Indomethacin | ~75% | [1] |
| N-phthalimide-linked 1,2,3-triazole analogue | SARS-CoV-2 (antiviral) | % Viral Growth Prevention | >90% | - | - | [2] |
Note: The compounds in this table are structurally analogous to those synthesized from this compound and serve as representative examples of the potential activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following sections provide protocols for the synthesis and biological evaluation of phthalimide-triazole compounds.
Synthesis of Phthalimide-Triazole Hybrids via CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6]
General Procedure:
-
To a solution of this compound (1 mmol) and the desired organic azide (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Characterization: The synthesized compounds are typically characterized by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structure.[2][7]
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
A standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Visualizing the Synthesis and Mechanism
To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the catalytic cycle of the CuAAC reaction.
Caption: Experimental workflow for the synthesis and evaluation of phthalimide-triazole hybrids.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
The strategic combination of the phthalimide scaffold with the 1,2,3-triazole ring, facilitated by the use of this compound in click chemistry, presents a promising avenue for the discovery of new therapeutic agents. The resulting hybrid molecules have demonstrated significant potential in various biological assays, often comparable to or exceeding the activity of established drugs. The straightforward and efficient synthesis, coupled with the diverse biological activities, positions these compounds as compelling candidates for further investigation in drug development programs.
References
- 1. Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimide/Naphthalimide containing 1,2,3-triazole hybrids: Synthesis and Antimicrobial Evaluation [ouci.dntb.gov.ua]
- 4. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking the Efficiency of N-(3-Butynyl)phthalimide in Click Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of N-Alkynylphthalimides in CuAAC Reactions
The efficiency of a click reaction is primarily assessed by its reaction yield and rate. Based on general trends in CuAAC reactivity, the following table summarizes the expected comparative performance of N-(3-Butynyl)phthalimide and its analogs in a model reaction with benzyl azide. Terminal alkynes are known to be highly efficient in CuAAC reactions.[1][2] While steric and electronic effects can influence reaction rates, for simple terminal alkynes like the ones compared here, the differences are generally modest.[1] Propiolamides, which are electronically activated, tend to be slightly more reactive than standard propargyl derivatives.[1][3][4]
Table 1: Expected Comparative Performance in a Model Click Reaction with Benzyl Azide
| Alkyne | Structure | Expected Reaction Time (h) | Expected Yield (%) | Key Considerations |
| N-(Propargyl)phthalimide | ![]() | 1 - 4 | > 95 | Standard, widely used building block. Generally exhibits high reactivity.[1] |
| This compound | ![]() | 1 - 4 | > 95 | The additional methylene group may offer slightly different solubility and conformational flexibility compared to the propargyl analog, but is expected to have minimal impact on the intrinsic reactivity of the terminal alkyne. |
| N-(4-Pentynyl)phthalimide | ![]() | 1 - 4 | > 95 | The longer alkyl chain increases lipophilicity, which could influence solubility in various reaction media. The reactivity of the terminal alkyne is anticipated to be comparable to the other two analogs. |
Disclaimer: The data presented in Table 1 is illustrative and based on general principles of CuAAC reactivity. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
To facilitate direct comparison, standardized protocols for the synthesis of the N-alkynylphthalimides and their subsequent use in a benchmark CuAAC reaction are provided below.
Synthesis of N-Alkynylphthalimides
A general and efficient method for the N-alkylation of phthalimide involves the reaction of potassium phthalimide with the corresponding bromoalkyne.[5]
Materials:
-
Potassium phthalimide
-
3-Bromopropyne (for N-propargylphthalimide)
-
4-Bromo-1-butyne (for this compound)
-
5-Bromo-1-pentyne (for N-(4-pentynyl)phthalimide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add the corresponding bromoalkyne (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-alkynylphthalimide.
Benchmark Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a standard procedure for the click reaction between an N-alkynylphthalimide and benzyl azide.
Materials:
-
N-alkynylphthalimide (N-(propargyl)-, N-(3-butynyl)-, or N-(4-pentynyl)phthalimide)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a vial, dissolve the N-alkynylphthalimide (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography on silica gel.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-PROPARGYLPHTHALIMIDE | 7223-50-9 [chemicalbook.com]
A Comparative Guide to Amine Protection: Evaluating Alternatives to N-(3-Butynyl)phthalimide
For researchers, scientists, and professionals in drug development, the strategic selection of an amine protecting group is a critical decision that can significantly impact the success of a synthetic route. While N-(3-Butynyl)phthalimide offers a unique combination of stability and specific deprotection conditions, a comprehensive evaluation of its performance against more conventional protecting groups is essential for informed decision-making. This guide provides an objective comparison of this compound with three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The comparison is supported by experimental data on their introduction, stability, and cleavage, enabling researchers to select the optimal protecting group for their specific synthetic needs.
The ideal amine protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This concept, known as orthogonality, is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.
Overview of Amine Protecting Groups
This compound belongs to the phthalimide class of protecting groups. The phthalimide group provides robust protection for primary amines, effectively masking their nucleophilicity and basicity.[1] The butynyl moiety introduces a unique deprotection pathway, potentially allowing for cleavage under specific conditions that are orthogonal to many other protecting groups. Deprotection of phthalimides is typically achieved through hydrazinolysis or reduction with reagents like sodium borohydride.[2][3]
tert-Butoxycarbonyl (Boc) is a widely used acid-labile protecting group.[4] It is easily introduced using di-tert-butyl dicarbonate (Boc anhydride) and is stable to a broad range of non-acidic reagents.[4] Deprotection is cleanly effected by treatment with strong acids such as trifluoroacetic acid (TFA).[4]
Carboxybenzyl (Cbz or Z) is a classic amine protecting group that is stable to both acidic and basic conditions.[5] It is typically introduced using benzyl chloroformate. The key feature of the Cbz group is its facile removal by catalytic hydrogenolysis, a mild and highly selective deprotection method.[5]
9-Fluorenylmethoxycarbonyl (Fmoc) is a base-labile protecting group that has become the standard in solid-phase peptide synthesis (SPPS).[6][7] Its stability to acidic conditions allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection strategy.[7] Deprotection is achieved rapidly with a mild base, most commonly piperidine.[6]
Quantitative Performance Comparison
The following tables summarize the typical performance of each protecting group in terms of yield for protection and deprotection reactions, as well as their general stability profiles.
Table 1: Comparison of Protection and Deprotection Yields
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Reagent(s) | Typical Deprotection Yield (%) |
| This compound | Phthalic Anhydride & 3-Butyn-1-amine | >90 | Hydrazine hydrate | 70-85[8] |
| Sodium Borohydride / Acetic Acid | High[2][3] | |||
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95[4] | Trifluoroacetic Acid (TFA) | >95[4] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | >90[5] | H₂ / Pd/C | >95[5] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >95[6][7] | 20% Piperidine in DMF | >95[6] |
Table 2: Stability of Protected Amines under Various Conditions
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Catalytic Hydrogenation (H₂/Pd) | Nucleophiles (e.g., Hydrazine) |
| This compound | Stable | Stable | Stable | Labile |
| Boc | Labile | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable |
| Fmoc | Stable | Labile | Stable | Stable |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are crucial for reproducibility and success in the laboratory.
This compound Protection and Deprotection
Protection Protocol: A general procedure involves the reaction of a primary amine with phthalic anhydride. For this compound, this would be preceded by the synthesis of 3-butyn-1-amine. A typical phthalimide formation involves heating the amine and phthalic anhydride in a suitable solvent like DMF.
Deprotection Protocol (Hydrazinolysis):
-
Dissolve the this compound protected compound (1 eq.) in a suitable solvent such as ethanol or THF.[8]
-
Add hydrazine hydrate (2-10 eq.) to the solution.[8]
-
Reflux the mixture for 1-3 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
The filtrate containing the deprotected amine is then worked up accordingly.[8]
Deprotection Protocol (Sodium Borohydride):
-
To a stirred solution of the N-phthaloyl compound in a mixture of 2-propanol and water, add sodium borohydride (NaBH₄).[2]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).[2]
-
Carefully add glacial acetic acid and heat the mixture to 80°C for 2 hours.[2]
-
The crude reaction mixture is then purified, for example, by ion-exchange chromatography, to isolate the free amine.[2]
Boc Protection and Deprotection
Protection Protocol:
-
Dissolve the amine (1 eq.) in a suitable solvent such as a mixture of THF and water.
-
Add a base, such as sodium bicarbonate (2 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.).
-
Stir the reaction at room temperature until completion.
-
Extract the Boc-protected amine with an organic solvent and purify as necessary.
Deprotection Protocol:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the amine as a TFA salt.
Cbz Protection and Deprotection
Protection Protocol:
-
Dissolve the amine (1 eq.) in a suitable solvent, such as a mixture of THF and water.
-
Add a base, such as sodium carbonate, to maintain a pH between 9 and 10.
-
Cool the solution to 0°C and slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to isolate the Cbz-protected amine.
Deprotection Protocol:
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Fmoc Protection and Deprotection
Protection Protocol:
-
Dissolve the amino acid (1 eq.) in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane or acetone.[9]
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature overnight.[9]
-
Work up the reaction by acidifying the mixture to precipitate the Fmoc-protected amino acid, which is then extracted with an organic solvent.[9]
Deprotection Protocol:
-
Treat the Fmoc-protected amine with a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
The reaction is typically complete within 30 minutes at room temperature.
-
The deprotected amine is then washed to remove piperidine and the dibenzofulvene-piperidine adduct.
Signaling Pathways and Experimental Workflows
The strategic use of orthogonal protecting groups is fundamental in complex multi-step syntheses, such as the construction of modified peptides or complex natural products. The ability to selectively deprotect one amine in the presence of others allows for site-specific modifications.
Caption: Orthogonal deprotection and functionalization workflow.
The choice of protecting group can be visualized as a decision tree based on the required stability and desired deprotection conditions.
References
- 1. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-(3-Butynyl)phthalimide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-(3-Butynyl)phthalimide, designed to ensure the well-being of laboratory personnel and maintain a secure research environment. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.
This compound is a terminal alkyne-substituted isoindole compound utilized in proteomics research. While a valuable reagent, it is classified as a skin sensitizer (Category 1) and a serious eye irritant (Category 2A).[1][2] Understanding and mitigating these risks through proper personal protective equipment (PPE) and handling protocols is paramount.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol [2][3] |
| Appearance | Pale-yellow to Yellow-brown Solid[2] |
| Melting Point | 137-142 °C[3][4] |
| CAS Number | 14396-90-8[2][3] |
Hazard Identification and Classification
Proper handling of this compound requires a clear understanding of its associated hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure risk.
| Body Part | Required PPE | Specification |
| Respiratory | Dust mask | Type N95 (US) or equivalent[4][5] |
| Eyes/Face | Safety glasses with side-shields or goggles | Must be worn at all times. |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears before use. |
| Body | Laboratory coat | Fully buttoned. |
Procedural Workflow for Handling and Disposal
The following diagram outlines the required step-by-step workflow for the safe handling and disposal of this compound. A detailed explanation of each step is provided in the subsequent sections.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

